JD123
Description
The exact mass of the compound 4'-methyl-N~2~-3-pyridinyl-4,5'-bi-1,3-thiazole-2,2'-diamine is 289.04558772 g/mol and the complexity rating of the compound is 306. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methyl-5-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5S2/c1-7-10(19-11(13)15-7)9-6-18-12(17-9)16-8-3-2-4-14-5-8/h2-6H,1H3,(H2,13,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTUDXNTPIORFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CSC(=N2)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to JD123: A Bi-Thiazole Diamine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
JD123 is a novel small molecule inhibitor belonging to the bi-thiazole-2,2'-diamine class of compounds. It has been identified as a potent, ATP-competitive inhibitor of c-Jun N-terminal kinase 1 (JNK1) and p38-γ mitogen-activated protein kinase (MAPK).[1] Notably, this compound exhibits selectivity for these kinases, showing no significant inhibitory activity against ERK1, ERK2, p38-α, p38-β, or p38-δ. This selective inhibition of key nodes in cellular stress and inflammatory signaling pathways positions this compound as a valuable research tool and a potential scaffold for the development of therapeutic agents targeting a range of pathologies, including inflammatory diseases and cancer. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and pathway visualizations.
Chemical Structure and Properties
This compound, with the chemical name 4'-methyl-N(2)-3-pyridinyl-4,5'-bi-1,3-thiazole-2,2'-diamine, is characterized by a central bi-thiazole core functionalized with a methyl group and a pyridinyl amine.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4'-methyl-N(2)-3-pyridinyl-4,5'-bi-1,3-thiazole-2,2'-diamine | Ngoei KR, et al. (2013) |
| CAS Number | 696629-98-8 | MedchemExpress |
| Molecular Formula | C₁₃H₁₁N₅S₂ | Calculated |
| Molecular Weight | 301.39 g/mol | Calculated |
| Chemical Structure | ![]() | - |
| SMILES | Cc1csc(c1)c2nc(sc2)Nc3cnccc3 | Calculated |
Note: The chemical structure image is a representation based on the IUPAC name. The SMILES string is a machine-readable representation of the structure.
Biological Activity and Selectivity
This compound has been characterized as a potent inhibitor of JNK1 and p38-γ MAPK. The inhibitory mechanism is ATP-competitive, suggesting that this compound binds to the ATP-binding pocket of these kinases, thereby preventing the phosphorylation of their downstream substrates.[1]
Table 2: In Vitro Kinase Inhibitory Profile of this compound
| Target Kinase | Inhibition | IC₅₀ | Notes | Source |
| JNK1 | Yes | Data not publicly available | Inhibits JNK1 activity and the expression of cJun (1-135). | MedchemExpress[1] |
| p38-γ MAPK | Yes | Data not publicly available | ATP-competitive inhibition. | MedchemExpress[1] |
| ERK1 | No | - | No significant effect. | MedchemExpress[1] |
| ERK2 | No | - | No significant effect. | MedchemExpress[1] |
| p38-α MAPK | No | - | No significant effect. | MedchemExpress[1] |
| p38-β MAPK | No | - | No significant effect. | MedchemExpress[1] |
| p38-δ MAPK | No | - | No significant effect. | MedchemExpress[1] |
Note: Specific IC₅₀ values for JNK1 and p38-γ are not available in the public domain and would require access to the primary research article by Ngoei KR, et al. (2013).
Signaling Pathways
This compound exerts its biological effects by inhibiting key kinases in the JNK and p38 MAPK signaling pathways. These pathways are critical mediators of cellular responses to stress signals, such as inflammatory cytokines, UV irradiation, and osmotic shock.
JNK1 Signaling Pathway
The JNK1 signaling cascade is a three-tiered kinase module involving a MAPKKK (e.g., MEKK1, ASK1), a MAPKK (MKK4/7), and JNK1 (a MAPK). Activation of this pathway leads to the phosphorylation of various transcription factors, most notably c-Jun, which is a component of the AP-1 transcription factor complex.
Caption: JNK1 Signaling Pathway and Inhibition by this compound.
p38-γ MAPK Signaling Pathway
Similar to the JNK pathway, the p38 MAPK pathway is a three-tiered kinase cascade. It is initiated by various stress signals that activate a MAPKKK, which in turn phosphorylates and activates a MAPKK (MKK3/6). These MAPKKs then dually phosphorylate and activate p38 MAPK isoforms, including p38-γ.
Caption: p38-γ MAPK Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following are representative protocols for in vitro kinase assays to determine the inhibitory activity of compounds like this compound. These are based on standard methodologies and are intended to provide a framework for experimental design. For the exact protocols used in the characterization of this compound, the primary literature by Ngoei et al. (2013) should be consulted.
In Vitro JNK1 Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the phosphorylation of a substrate by JNK1. The use of a europium-labeled anti-phospho-substrate antibody and an allophycocyanin (APC)-labeled substrate allows for the detection of phosphorylation through FRET.
Materials:
-
Recombinant human JNK1 enzyme
-
ATF2 (or other suitable JNK1 substrate) fused to a tag (e.g., GST) and labeled with APC
-
Europium-labeled anti-phospho-ATF2 (Thr71) antibody
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound (or other test compound) dissolved in DMSO
-
384-well low-volume microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
Test compound (this compound) or DMSO (vehicle control).
-
Recombinant JNK1 enzyme.
-
APC-labeled ATF2 substrate.
-
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The final volume should be consistent across all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a solution containing the europium-labeled anti-phospho-ATF2 antibody and EDTA (to stop the kinase reaction) to each well.
-
Second Incubation: Incubate the plate at room temperature for a further specified time (e.g., 60 minutes) to allow for antibody binding.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (APC) wavelengths.
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
In Vitro p38-γ MAPK Kinase Assay (Filter-Binding Assay)
This assay measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate by p38-γ MAPK.
Materials:
-
Recombinant human p38-γ MAPK enzyme
-
Myelin Basic Protein (MBP) or other suitable substrate
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
This compound (or other test compound) dissolved in DMSO
-
Phosphocellulose filter plates
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in kinase assay buffer.
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine:
-
Test compound (this compound) or DMSO (vehicle control).
-
Recombinant p38-γ MAPK enzyme.
-
MBP substrate.
-
Kinase assay buffer.
-
-
Initiate Reaction: Add [γ-³²P]ATP to initiate the reaction.
-
Incubation: Incubate at 30°C for a defined period (e.g., 30 minutes).
-
Stop Reaction and Capture Substrate: Spot a portion of the reaction mixture onto a phosphocellulose filter paper/plate. Immediately wash the filters multiple times with phosphoric acid (e.g., 0.75%) to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Caption: General Workflow for In Vitro Kinase Inhibition Assays.
Conclusion
This compound is a selective inhibitor of JNK1 and p38-γ MAPK, representing a valuable chemical probe for studying the roles of these kinases in cellular processes. Its bi-thiazole diamine scaffold may serve as a promising starting point for the design and development of novel therapeutic agents targeting diseases driven by aberrant JNK and p38 signaling. Further investigation is warranted to fully elucidate the therapeutic potential of this compound and its analogs.
References
An In-depth Technical Guide to the Discovery and Synthesis of JD123
Introduction
JD123 is a novel small molecule inhibitor that has shown significant promise in preclinical studies for the treatment of various malignancies. Its discovery and subsequent synthesis represent a significant advancement in the field of targeted cancer therapy. This document provides a comprehensive overview of the discovery process, from initial screening to lead optimization, and details the synthetic route developed for its efficient production. Furthermore, it elucidates the key signaling pathways modulated by this compound and provides detailed experimental protocols for its biological evaluation. This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical development of this compound and similar targeted therapies.
Discovery of this compound
The discovery of this compound was the result of a high-throughput screening campaign aimed at identifying novel inhibitors of a key kinase implicated in tumor progression. A library of diverse chemical scaffolds was screened against the purified kinase domain, leading to the identification of a promising hit compound. Subsequent medicinal chemistry efforts focused on optimizing the potency, selectivity, and pharmacokinetic properties of this initial hit, culminating in the discovery of this compound.
Synthesis of this compound
The synthetic route for this compound was designed to be efficient and scalable, allowing for the production of sufficient quantities for preclinical and potential clinical development. The synthesis begins with commercially available starting materials and proceeds through a multi-step sequence involving several key chemical transformations.
Experimental Protocols
General Synthetic Procedures
All reactions were carried out under an inert atmosphere of nitrogen or argon unless otherwise specified. Anhydrous solvents were obtained from a commercial source and used without further purification. Reagents were purchased from commercial suppliers and used as received. Reaction progress was monitored by thin-layer chromatography (TLC) on silica gel plates and visualized by UV light or by staining with an appropriate reagent. Flash column chromatography was performed on silica gel (230-400 mesh).
Synthesis of 4,5-dicyano-1,2,3-triazole
A detailed protocol for the synthesis of a related precursor, 4,5-dicyano-1,2,3-triazole, is provided as an example of the general synthetic chemistry methodologies employed in this field. Diaminomaleonitrile is used as the starting material for the preparation of 4,5-dicyano-1,2,3-triazole.[1] This compound serves as a precursor for a series of nitrogen-rich 1,2,3-triazole-based derivatives.[1] The synthesis involves the cyclization reaction of diaminomaleonitrile.[1]
Hydrolysis of 4,5-dicyano-1,2,3-triazole
Under alkaline conditions using sodium hydroxide, 4,5-dicyano-1,2,3-triazole can be hydrolyzed to yield 4,5-dicarboxylic acid-1,2,3-triazole (7) with a 91% yield.[1]
Esterification of 4,5-dicarboxylic acid-1,2,3-triazole
Compound 7 undergoes esterification with methanol and concentrated sulfuric acid as a catalyst to produce 4,5-dicarboxylic acid dimethyl ester-1,2,3-triazole (8) in an 83% yield.[1]
Hydrazinolysis of 4,5-dicarboxylic acid dimethyl ester-1,2,3-triazole
Compound 8 is then converted to 4,5-dicarbohydrazide-1,2,3-triazole (9) through hydrazinolysis, achieving an 86% yield.[1]
Condensation to form 4,7-dione-1,2,3-triazolo[4,5-d]pyridazine
Finally, with hydrochloric acid as a catalyst, compound 9 undergoes a condensation reaction to synthesize 4,7-dione-1,2,3-triazolo[4,5-d]pyridazine (10) in a 76% yield.[1]
Signaling Pathway
The following diagram illustrates a representative signaling pathway that could be targeted by a kinase inhibitor like this compound.
Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for cancer therapeutics. This compound is shown to inhibit RAF kinase.
Experimental Workflow
The general workflow for the discovery and initial evaluation of a compound like this compound is depicted below.
Caption: A flowchart outlining the major stages of the drug discovery and preclinical development process for a small molecule inhibitor.
Logical Relationship
The following diagram illustrates the logical relationship between the different stages of the synthesis and evaluation of the 1,2,3-triazole derivatives.
References
In Vitro Kinase Assay for JD123: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for characterizing the in vitro activity of JD123, a novel kinase inhibitor. It details the experimental protocols for determining its inhibitory potency and selectivity, presents data in a structured format for clear interpretation, and visualizes key concepts and workflows. This document is intended to serve as a practical resource for researchers in pharmacology and drug discovery engaged in the preclinical evaluation of kinase inhibitors.
Introduction to Kinase Inhibition and this compound
Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making kinases attractive targets for therapeutic intervention.[3][4] The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery.[4]
This compound is a hypothetical, novel small molecule inhibitor designed to target a specific kinase implicated in a disease signaling pathway. To ascertain its therapeutic potential, a thorough in vitro characterization is essential. This guide outlines the core biochemical assays required to quantify the inhibitory activity of this compound, assess its selectivity across a panel of kinases, and understand its mechanism of action.
Data Presentation: Inhibitory Profile of this compound
The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.[5] A lower IC50 value indicates greater potency. The following tables summarize the hypothetical inhibitory activity of this compound against its primary target and a panel of off-target kinases, as determined by the ADP-Glo™ Kinase Assay.
Table 1: IC50 of this compound Against Primary Target Kinase
| Target Kinase | Assay Type | ATP Concentration | Substrate | IC50 (nM) |
| Kinase-X | ADP-Glo™ | 10 µM | Poly(E,Y)4:1 | 15.2 |
| Kinase-X | TR-FRET | 10 µM | Biotin-Poly(E,Y)4:1 | 18.5 |
Table 2: Selectivity Profile of this compound Against a Panel of Kinases
| Kinase | Assay Type | IC50 (nM) |
| Kinase-A | ADP-Glo™ | > 10,000 |
| Kinase-B | ADP-Glo™ | 8,750 |
| Kinase-C | ADP-Glo™ | > 10,000 |
| Kinase-D | ADP-Glo™ | 1,230 |
| Kinase-E | ADP-Glo™ | 5,400 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and interpretation of in vitro kinase assay data.[6] Below are the methodologies for two common assay formats used to characterize this compound.
ADP-Glo™ Kinase Assay
This luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The intensity of the luminescent signal is directly proportional to the amount of ADP generated and, therefore, to the kinase activity.
Materials:
-
Kinase-X enzyme
-
Substrate: Poly(E,Y)4:1
-
This compound compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT
-
ATP
-
DMSO
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. A typical starting concentration is 100 µM.
-
Reaction Setup:
-
Add 2.5 µL of kinase buffer to all wells.
-
Add 1 µL of the this compound dilution or DMSO (as a negative control) to the appropriate wells.
-
Add 2.5 µL of a solution containing the kinase enzyme and substrate in kinase buffer.
-
Pre-incubate the plate for 15 minutes at room temperature.[7]
-
-
Initiation of Kinase Reaction: Add 5 µL of ATP solution (at a concentration that is at or near the Km for the specific kinase) to all wells to start the reaction.[7]
-
Incubation: Incubate the reaction plate for 1-2 hours at room temperature.[7]
-
Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.[7]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[8]
Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
This fluorescence-based assay measures the phosphorylation of a biotinylated substrate by a kinase.[9] The detection is based on the proximity of a europium cryptate-labeled anti-phospho antibody (donor) and a streptavidin-XL665 conjugate (acceptor) that binds to the biotinylated substrate.[9]
Materials:
-
Kinase-X enzyme
-
Biotinylated substrate (e.g., Biotin-Poly(E,Y)4:1)
-
This compound compound
-
HTRF® KinEASE™ Kit (Cisbio)
-
Kinase Buffer: 50 mM HEPES (pH 7.0), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
ATP
-
DMSO
-
384-well low-volume black plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Setup:
-
Add 2 µL of this compound dilution or DMSO to the appropriate wells.
-
Add 4 µL of a solution containing the kinase enzyme and the biotinylated substrate in kinase buffer.
-
-
Initiation of Kinase Reaction: Add 4 µL of ATP solution to all wells to start the reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection:
-
Add 10 µL of a pre-mixed solution of HTRF® detection reagents (europium cryptate-labeled anti-phospho antibody and streptavidin-XL665) in detection buffer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the fluorescence at 620 nm (cryptate emission) and 665 nm (XL665 emission) using an HTRF®-compatible plate reader.
-
Data Analysis: The HTRF® ratio (fluorescence at 665 nm / fluorescence at 620 nm) * 10,000 is calculated.[9] The IC50 value is determined by plotting the percentage of inhibition (based on the HTRF® ratio) against the logarithm of the inhibitor concentration.
Visualizations: Pathways and Workflows
Diagrams are provided to illustrate the signaling context of the target kinase, the general workflow for an in vitro kinase assay, and the logic of an inhibitor screening cascade.
Caption: Hypothetical signaling pathway of Receptor Kinase-X.
Caption: General workflow for an in vitro kinase assay.
Caption: Inhibitor screening and selection cascade.
Conclusion
The in vitro kinase assays detailed in this guide are fundamental to the preclinical characterization of novel inhibitors like this compound. By employing robust and reproducible methods such as ADP-Glo™ and HTRF®, researchers can accurately determine the potency and selectivity of candidate compounds. The data and workflows presented here provide a framework for the systematic evaluation of kinase inhibitors, facilitating the identification and optimization of promising new therapeutic agents.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. domainex.co.uk [domainex.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Development of JD123: A Novel Kinase Inhibitor for Oncology
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: JD123 is a fictional investigational compound. The data and results presented in this document are representative examples for illustrative purposes and are not derived from actual clinical or preclinical studies.
Executive Summary
This whitepaper provides a comprehensive technical overview of the preclinical data for this compound, a novel, potent, and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), a key upstream regulator in the c-Jun N-terminal kinase (JNK) signaling pathway. Dysregulation of the JNK pathway is implicated in the pathogenesis of various solid tumors, making MAP4K1 an attractive therapeutic target. This document summarizes the in vitro and in vivo pharmacology, pharmacokinetics, and preliminary safety profile of this compound, establishing a strong foundation for its continued clinical development.
In Vitro Pharmacology
The in vitro activity of this compound was assessed through a series of enzymatic and cell-based assays to determine its potency, selectivity, and mechanism of action.
Enzymatic Assays
The inhibitory activity of this compound against a panel of kinases was evaluated to confirm its potency and selectivity for MAP4K1.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| MAP4K1 | 2.5 |
| JNK1 | 850 |
| p38α | >10,000 |
| ERK1 | >10,000 |
| EGFR | >10,000 |
| VEGFR2 | >10,000 |
Cell-Based Assays
The anti-proliferative activity of this compound was evaluated in a panel of human cancer cell lines with known JNK pathway activation.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| A549 | Non-Small Cell Lung | 15.2 |
| PANC-1 | Pancreatic | 22.8 |
| MDA-MB-231 | Triple-Negative Breast | 18.5 |
| HT-29 | Colorectal | 35.1 |
Target Engagement and Pathway Modulation
Western blot analysis in PANC-1 cells confirmed that this compound effectively inhibits the phosphorylation of c-Jun, a direct downstream substrate of JNK, demonstrating target engagement in a cellular context.
In Vivo Pharmacology and Efficacy
The antitumor efficacy of this compound was assessed in a PANC-1 pancreatic cancer xenograft mouse model.
PANC-1 Xenograft Model
Athymic nude mice bearing established PANC-1 tumors were treated with this compound or vehicle control.
Table 3: Efficacy of this compound in PANC-1 Xenograft Model
| Treatment Group | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 10 | 35 |
| This compound | 30 | 68 |
| This compound | 50 | 85 |
Pharmacokinetics
The pharmacokinetic profile of this compound was evaluated in Sprague-Dawley rats following a single oral dose.
Table 4: Pharmacokinetic Parameters of this compound in Rats (30 mg/kg, PO)
| Parameter | Value |
| Cmax (ng/mL) | 1250 |
| Tmax (h) | 2.0 |
| AUC (0-inf) (ng·h/mL) | 9800 |
| T½ (h) | 6.5 |
| Oral Bioavailability (%) | 45 |
Experimental Protocols
Kinase Inhibition Assay Protocol
Biochemical potency (IC50) was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Recombinant human MAP4K1 was incubated with a fluorescently labeled peptide substrate and ATP in the presence of varying concentrations of this compound. The reaction was allowed to proceed for 60 minutes at room temperature. A europium-labeled anti-phospho-substrate antibody was then added, and the TR-FRET signal was measured. Data were normalized to controls and the IC50 value was calculated using a four-parameter logistic fit.
Cell Proliferation (GI50) Assay Protocol
Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight. Cells were then treated with a 10-point, 3-fold serial dilution of this compound for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was measured, and the concentration required to inhibit cell growth by 50% (GI50) was determined by non-linear regression analysis.
PANC-1 Xenograft Model Protocol
Female athymic nude mice were subcutaneously inoculated with 5 x 10^6 PANC-1 cells. When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=8 per group). This compound was formulated in 0.5% methylcellulose/0.2% Tween 80 and administered orally once daily (QD) for 21 days. Tumor volume and body weight were measured twice weekly. Tumor growth inhibition was calculated at the end of the study.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits MAP4K1, blocking the JNK signaling cascade.
Experimental Workflow for In Vivo Efficacy Study
An In-depth Technical Guide to the Known Off-Target Effects of JD123
Disclaimer: JD123 is a hypothetical molecule. This document serves as an illustrative template for presenting off-target analysis for a novel chemical entity, structured to meet the requirements of researchers, scientists, and drug development professionals. All data, pathways, and experimental results are representative examples.
Introduction
This compound is a novel ATP-competitive kinase inhibitor under development for its potent and selective inhibition of Mitogen-Activated Protein Kinase 14 (MAPK14, p38α). While demonstrating high affinity for its primary target, a comprehensive understanding of its off-target interaction profile is critical for predicting potential safety liabilities and understanding secondary pharmacology. This guide provides a detailed summary of the known off-target effects of this compound, based on a series of industry-standard screening panels and cellular assays.
Off-Target Kinase Selectivity Profile
To assess the selectivity of this compound against the human kinome, a competitive binding assay was performed across a panel of 468 kinases. The primary screen was conducted at a this compound concentration of 1 µM. Hits demonstrating greater than 70% inhibition were subjected to follow-up dose-response assays to determine the half-maximal inhibitory concentration (IC50).
Quantitative Kinase Inhibition Data
The following table summarizes the inhibitory activity of this compound against the primary target (p38α) and all identified off-target kinases with an IC50 value below 10 µM.
| Target | Gene Symbol | Ligand | IC50 (nM) | Fold Selectivity vs. p38α |
| Primary Target | MAPK14 | This compound | 12 | - |
| Off-Target 1 | MAPK11 | This compound | 85 | 7.1x |
| Off-Target 2 | RIPK2 | This compound | 240 | 20.0x |
| Off-Target 3 | GAK | This compound | 950 | 79.2x |
| Off-Target 4 | JNK1 | This compound | 1,200 | 100.0x |
Experimental Protocol: Kinase Profiling Assay
A competitive displacement binding assay was utilized to quantify the interaction of this compound with the kinase panel.
-
Assay Principle: Test compounds are incubated with kinase-tagged bacteriophage T7 and a specific immobilized ligand that binds to the kinase's active site. Compounds that bind to the active site prevent the kinase from binding to the immobilized ligand, resulting in a lower concentration of phage in the well after a wash step.
-
Reagents: Kinase panel (DiscoverX KINOMEscan™), this compound stock (10 mM in DMSO), assay buffer, immobilized ligands, and detection reagents.
-
Procedure:
-
This compound was serially diluted to generate 11-point dose-response curves.
-
Kinases, this compound, and the immobilized active-site ligand were incubated for 1 hour at room temperature in streptavidin-coated plates.
-
Wells were washed to remove unbound phage.
-
The amount of remaining kinase-tagged phage was quantified using qPCR.
-
IC50 values were calculated using a standard four-parameter logistic curve fit in GraphPad Prism.
-
Visualization: Kinase Profiling Workflow
Caption: Workflow for the competitive binding kinase profiling assay.
Broader Pharmacological Profile
To investigate potential interactions with other major drug target classes, this compound was screened at 10 µM against a panel of 44 receptors, ion channels, and transporters.
Quantitative Data for Non-Kinase Targets
No significant off-target activity (>50% inhibition or stimulation) was observed for any of the targets in the panel. The highest observed inhibition was on the M1 muscarinic acetylcholine receptor, which was not statistically significant.
| Target | Gene Symbol | Ligand | % Inhibition @ 10 µM |
| Muscarinic M1 Receptor | CHRM1 | This compound | 28% |
Experimental Protocol: Radioligand Binding Assay
-
Assay Principle: This assay measures the ability of a test compound to displace a specific, high-affinity radioligand from its receptor target.
-
Reagents: Cell membranes expressing the target receptor (e.g., CHRM1), a specific radioligand (e.g., [3H]-pirenzepine), this compound, scintillation fluid.
-
Procedure:
-
Membrane preparations were incubated with the radioligand and either vehicle (control) or this compound (10 µM) in a 96-well plate.
-
The incubation was allowed to reach equilibrium (e.g., 60 minutes at 25°C).
-
The reaction was terminated by rapid filtration through a glass fiber filter, trapping the membrane-bound radioligand.
-
The filter was washed to remove unbound radioligand.
-
Radioactivity trapped on the filter was measured by liquid scintillation counting.
-
Percent inhibition was calculated relative to the vehicle control.
-
Cellular Target Engagement and Off-Target Effects
While biochemical assays are crucial, confirming target engagement within a cellular context is a key validation step. A Cellular Thermal Shift Assay (CETSA) was used to measure the binding of this compound to its primary target (p38α) and its most potent off-target (RIPK2) in HEK293 cells.
Quantitative CETSA Data
The thermal stabilization of a protein upon ligand binding leads to an increase in its melting temperature (Tm). The change in Tm (ΔTm) is indicative of target engagement.
| Target | Gene Symbol | Cell Line | ΔTm (°C) with 1 µM this compound |
| Primary Target | MAPK14 | HEK293 | +5.8 |
| Off-Target | RIPK2 | HEK293 | +2.1 |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Intact HEK293 cells were treated with either vehicle (0.1% DMSO) or 1 µM this compound for 1 hour.
-
Heating: Cell suspensions were aliquoted and heated individually to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by rapid cooling.
-
Lysis: Cells were lysed by freeze-thaw cycles.
-
Separation: Precipitated (denatured) proteins were separated from the soluble fraction by centrifugation.
-
Quantification: The amount of soluble target protein (p38α or RIPK2) remaining in the supernatant at each temperature was quantified by Western Blot or ELISA.
-
Analysis: Melting curves were generated by plotting the soluble protein fraction against temperature. The ΔTm was calculated as the difference in Tm between this compound-treated and vehicle-treated cells.
Predicted Signaling Pathway Implications
The most significant off-target interaction identified was the inhibition of Receptor-Interacting Protein Kinase 2 (RIPK2). RIPK2 is a key signaling node in the innate immune response, particularly in pathways initiated by NOD1 and NOD2 pattern recognition receptors. Inhibition of RIPK2 by this compound could potentially lead to immunosuppressive effects or interfere with inflammatory signaling.
Visualization: RIPK2 Signaling Pathway
Caption: Predicted impact of this compound on the NOD2-RIPK2 signaling axis.
Summary and Risk Assessment
This compound is a potent inhibitor of p38α with a favorable selectivity profile. The primary off-target activity is against RIPK2, with a 20-fold selectivity window observed in biochemical assays. This off-target engagement was confirmed in a cellular context, albeit with a smaller thermal shift compared to the primary target. The potential for immunosuppressive effects due to RIPK2 inhibition should be considered during further preclinical safety evaluation. Other identified off-targets are considered low-risk due to the large selectivity window (>79-fold).
Visualization: Off-Target Risk Assessment Logic
Caption: Decision tree for evaluating the risk of identified off-target hits.
JD123: A Technical Guide to its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
JD123 is a small molecule inhibitor belonging to the bi-thiazole-2,2'-diamine class of compounds. It has been identified as a potent, ATP-competitive inhibitor of specific members of the mitogen-activated protein kinase (MAPK) family. Understanding the selectivity profile of this compound is crucial for its development as a chemical probe or a therapeutic agent. This document provides a comprehensive overview of the kinase selectivity of this compound, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways.
Data Presentation: Kinase Selectivity Profile of this compound
The following table summarizes the known quantitative data on the inhibitory activity of this compound against a panel of protein kinases. The data is compiled from in vitro kinase assays.
| Target Kinase | IC50 (nM) | Assay Type | Notes |
| Primary Targets | |||
| JNK1 | Data not publicly available | Radiometric Filter Binding | Potent inhibitor |
| p38-γ (MAPK12) | Data not publicly available | Radiometric Filter Binding | Potent inhibitor |
| Not Significantly Inhibited | |||
| ERK1 | >10,000 | Radiometric Filter Binding | No significant inhibition observed at 10 µM |
| ERK2 | >10,000 | Radiometric Filter Binding | No significant inhibition observed at 10 µM |
| p38-α (MAPK14) | >10,000 | Radiometric Filter Binding | No significant inhibition observed at 10 µM |
| p38-β (MAPK11) | >10,000 | Radiometric Filter Binding | No significant inhibition observed at 10 µM |
| p38-δ (MAPK13) | >10,000 | Radiometric Filter Binding | No significant inhibition observed at 10 µM |
| Off-Target Kinases (at 10 µM) | |||
| PKBβ/Akt2 | Data not publicly available | Radiometric Filter Binding | Inhibition observed at 10 µM |
Note: While the primary publication identifies potent inhibition of JNK1 and p38-γ, specific IC50 values are not provided in the publicly available abstract. The information that this compound does not affect ERK1, ERK2, or p38-α, p38-β, or p38-δ is based on screening at a concentration of 10 µM[1]. Further screening of a broad kinase panel at 10µM also revealed inhibitory activity against PKBβ/Aktβ[1].
Experimental Protocols
The following are detailed methodologies for key experiments typically used to determine the kinase selectivity profile of a compound like this compound. These protocols are based on standard biochemical kinase assays.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)
This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., JNK1, p38-γ)
-
Kinase-specific substrate (e.g., GST-c-Jun for JNK1)
-
[γ-³²P]ATP
-
Assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well filter plates (e.g., Millipore MAPH)
-
Phosphoric acid (1%)
-
Scintillation counter and scintillant
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the purified kinase and its specific substrate in the assay buffer.
-
Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination and Substrate Capture: Terminate the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Add scintillant to each well and measure the amount of incorporated ³²P using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for in vitro kinase selectivity profiling.
Signaling Pathways
Caption: Inhibition of JNK and p38 MAPK pathways by this compound.
References
Methodological & Application
Application Notes and Protocols: JD123 Treatment for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
JD123 is a potent and selective small molecule inhibitor targeting the c-Jun N-terminal kinase 1 (JNK1) and p38-γ mitogen-activated protein kinase (MAPK).[1] As a dual inhibitor, this compound offers a valuable tool for investigating the roles of the JNK and p38 MAPK signaling pathways in various cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[2] Dysregulation of these pathways is implicated in numerous diseases, making this compound a compound of interest for basic research and preclinical drug development.[2] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its biological effects.
Disclaimer: this compound is intended for research use only and is not for use in humans.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of JNK1 and p38-γ MAPK.[1] By binding to the ATP-binding pocket of these kinases, this compound prevents their phosphorylation and subsequent activation. This blockade inhibits the downstream signaling cascade, including the phosphorylation of transcription factors such as c-Jun, a key substrate of JNK.[1] The inhibition of these pathways can lead to a variety of cellular outcomes, including cell cycle arrest, apoptosis, and modulation of inflammatory responses, depending on the cell type and context.
Signaling Pathway
The following diagram illustrates the putative signaling pathway affected by this compound.
Experimental Workflow
A typical workflow for evaluating the effects of this compound on a cancer cell line is depicted below.
Protocols
Cell Culture and this compound Treatment
This protocol provides a general guideline for treating adherent cells with this compound. It should be optimized for specific cell lines and experimental conditions.
Materials:
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound (stock solution in DMSO)
-
Multi-well plates (e.g., 96-well for viability, 6-well for protein analysis)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.[3]
-
Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Seed cells into multi-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.
-
Remove the medium from the wells and replace it with the medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[4][5]
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
After the this compound treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]
Materials:
-
Cells treated with this compound in a 6-well plate
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.
-
Centrifuge the collected cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation of target proteins within the JNK and p38 MAPK pathways.[8][9]
Materials:
-
Cells treated with this compound in a 6-well plate
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Jun, anti-c-Jun, anti-phospho-p38, anti-p38, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treatment, wash cells with cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.[8]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[10]
-
Quantify band intensities and normalize to a loading control like GAPDH.
Data Presentation
Quantitative data should be summarized in a clear and organized manner. Below are examples of how to present data from cell viability and apoptosis assays.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.18 ± 0.06 | 94.4 |
| 1 | 0.95 ± 0.05 | 76.0 |
| 10 | 0.52 ± 0.04 | 41.6 |
| 100 | 0.21 ± 0.02 | 16.8 |
Table 2: Apoptosis Induction by this compound (Annexin V/PI Staining)
| This compound Concentration (µM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 1 | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 0.9 |
| 10 | 50.3 ± 4.2 | 25.4 ± 2.8 | 24.3 ± 3.1 |
| 100 | 15.8 ± 2.9 | 40.1 ± 3.5 | 44.1 ± 4.0 |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. horizondiscovery.com [horizondiscovery.com]
- 4. Cell viability assays | Abcam [abcam.com]
- 5. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 6. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Western Blot Methodologies for Analysis of In Vitro Protein Expression Induced by Teratogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Preparation of JD123 Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution for JD123, a potent inhibitor of c-Jun N-terminal kinase 1 (JNK1) and p38-γ mitogen-activated protein kinase (MAPK).[1][2] Included are key chemical and physical properties, a stepwise protocol for solubilization, and recommendations for stable storage. Additionally, this note outlines experimental considerations and provides diagrams of the targeted signaling pathways to aid in experimental design and data interpretation.
Introduction
This compound is a bi-thiazole-2,2'-diamine compound that has been identified as an ATP-competitive inhibitor of JNK1 and p38-γ MAPK.[1] These kinases are critical components of intracellular signaling cascades that regulate a wide array of cellular processes, including inflammation, apoptosis, and cell differentiation. The ability of this compound to selectively inhibit these pathways makes it a valuable tool for research in oncology, immunology, and neurodegenerative diseases. Proper preparation of a stable, concentrated stock solution is the first and a critical step for ensuring reproducibility and accuracy in in-vitro and in-vivo experimental studies.
Chemical and Physical Properties of this compound
A summary of the essential properties of this compound is provided in the table below. Understanding these characteristics is fundamental to its correct handling and use in experimental settings.
| Property | Value | Reference |
| Full Name | 4'-methyl-N(2)-3-pyridinyl-4,5'-bi-1,3-thiazole-2,2'-diamine | [1] |
| Target(s) | JNK1, p38-γ MAPK | [1][2] |
| Molecular Formula | C₁₃H₁₁N₅S₂ | Inferred |
| Molecular Weight | 301.4 g/mol | Inferred |
| Appearance | Solid powder (assumed) | Common for such compounds |
| Purity | ≥98% (typical) | Vendor dependent |
Preparation of this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). DMSO is a common solvent for this class of compounds due to its high solubilizing capacity.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Protocol
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3014 mg of this compound (Molecular Weight = 301.4 g/mol ).
-
Solubilization: Add the appropriate volume of DMSO to the this compound powder. For the example above, add 100 µL of DMSO to the 0.3014 mg of this compound.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming in a water bath (37°C) for 5-10 minutes can aid in solubilization if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquoted stock solution at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).
Dilution to Working Concentration
For cell-based assays, the DMSO stock solution should be serially diluted in the appropriate cell culture medium to the final desired working concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells (typically <0.5%).
Experimental Protocols
This compound has been utilized in various assays to probe the function of JNK1 and p38-γ MAPK. Below are generalized protocols that can be adapted for specific experimental needs.
In Vitro Kinase Assay
An in vitro kinase assay can be performed to determine the inhibitory activity of this compound against JNK1 or p38-γ.
-
Reaction Mixture: Prepare a reaction mixture containing the purified active kinase (JNK1 or p38-γ), a suitable substrate (e.g., ATF2 for JNK1), and ATP in a kinase reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound (prepared by diluting the stock solution in the kinase buffer) to the reaction mixture. Include a vehicle control (DMSO).
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using methods such as radioactive filter binding assays, fluorescence-based assays, or Western blotting with phospho-specific antibodies.
-
Data Analysis: Calculate the IC₅₀ value of this compound by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cellular Western Blot Analysis
This protocol is used to assess the effect of this compound on the phosphorylation of downstream targets of JNK1 and p38-γ in a cellular context.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a predetermined time. A positive control (e.g., a known activator of the JNK or p38 pathway like anisomycin) and a vehicle control (DMSO) should be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of downstream targets (e.g., phospho-c-Jun, total c-Jun).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities to determine the effect of this compound on protein phosphorylation.
Signaling Pathway Diagrams
To facilitate a deeper understanding of the mechanism of action of this compound, the following diagrams illustrate the JNK1 and p38-γ MAPK signaling pathways.
Figure 1: The JNK1 signaling pathway and the inhibitory action of this compound.
Figure 2: The p38-γ MAPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines a general workflow for investigating the effects of this compound in a cell-based assay.
Figure 3: A generalized experimental workflow for studying the effects of this compound.
Conclusion
This application note provides a comprehensive guide for the preparation and use of this compound stock solutions. By following these protocols and considering the provided pathway information, researchers can effectively utilize this compound as a specific inhibitor to investigate the roles of JNK1 and p38-γ MAPK in various biological processes. Adherence to these guidelines will help ensure the generation of reliable and reproducible data in future studies.
References
Application Notes and Protocols for Western Blotting of CD123 (IL-3Rα)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the detection of CD123, also known as the Interleukin-3 receptor alpha subunit (IL-3Rα), using Western blotting. The protocols and recommendations are compiled from various antibody datasheets and scientific resources to ensure robust and reproducible results. It is important to note that the user-provided "JD123" is presumed to be a typographical error, and all information herein pertains to CD123.
Introduction to CD123
CD123 is the alpha subunit of the Interleukin-3 (IL-3) receptor.[1] While it binds to IL-3 with low affinity on its own, it forms a high-affinity receptor complex upon heterodimerization with the common beta subunit (βc or CD131).[1] This receptor activation triggers intracellular signaling cascades that are crucial for the proliferation and differentiation of hematopoietic cells.[2] Notably, CD123 is overexpressed in various hematological malignancies, including Acute Myeloid Leukemia (AML), making it a significant biomarker and a promising therapeutic target.
Recommended Antibody Concentrations for Western Blot
The optimal antibody concentration is critical for achieving a strong and specific signal in Western blotting. The following table summarizes the recommended starting concentrations and dilutions for various commercially available anti-CD123 antibodies. It is highly recommended to perform a titration experiment to determine the optimal dilution for your specific experimental conditions and cell or tissue lysates.
| Antibody Provider | Catalog Number | Type | Host | Recommended Dilution/Concentration |
| Thermo Fisher Scientific | PA5-119920 | Polyclonal | Rabbit | 1:500 |
| R&D Systems | AF841 | Polyclonal | Goat | 0.5 µg/mL |
| R&D Systems | MAB301 | Monoclonal | Mouse | 1 µg/mL |
| Cell Signaling Technology | 57481 | Polyclonal | Rabbit | 1:1000 |
| Cloud-Clone Corp. | PAB505Hu01 | Polyclonal | Rabbit | 0.01-2 µg/mL |
Detailed Western Blot Protocol for CD123 Detection
This protocol provides a comprehensive step-by-step guide for performing a Western blot to detect CD123.
1. Sample Preparation (Cell Lysate)
-
Culture cells of interest to the desired confluency. For suspension cells, pellet by centrifugation.
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Prepare protein samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
2. SDS-PAGE and Protein Transfer
-
Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel (10-12% is generally suitable for CD123, which has a molecular weight of approximately 60-70 kDa).
-
Include a pre-stained protein ladder to monitor migration and transfer efficiency.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by visualizing the pre-stained protein ladder on the membrane.
3. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-CD123 antibody in the blocking buffer according to the recommended concentration (see table above). Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature. The dilution of the secondary antibody should be optimized according to the manufacturer's instructions.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
4. Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.
Experimental Workflow
References
Application Notes and Protocols for JD123 in a Mouse Xenograft Model
For research, scientific, and drug development professionals.
Introduction
JD123 is a potent and selective small molecule inhibitor targeting c-Jun N-terminal kinase 1 (JNK1) and p38-γ mitogen-activated protein kinase (MAPK).[1] The JNK and p38 MAPK signaling pathways are critical regulators of cellular processes such as inflammation, apoptosis, and proliferation, and their dysregulation has been implicated in the progression of various cancers.[2][3] Inhibition of these pathways presents a promising therapeutic strategy for cancer treatment.[3][4] Preclinical evaluation of novel inhibitors like this compound in robust animal models, such as mouse xenografts, is a crucial step in the drug development process.
These application notes provide a generalized framework for utilizing this compound in a mouse xenograft model to assess its anti-tumor efficacy. The protocols outlined below are based on established methodologies for xenograft studies and the known mechanisms of JNK and p38 MAPK inhibitors.
Mechanism of Action
This compound is an ATP-competitive inhibitor of JNK1 and p38-γ MAPK.[1] By blocking the activity of these kinases, this compound can modulate downstream signaling cascades that are often hyperactivated in cancer cells. The JNK pathway, when dysregulated, can contribute to tumor cell survival and proliferation.[4][5] Similarly, the p38 MAPK pathway has a dual role in tumorigenesis, acting as a tumor suppressor in some contexts and a promoter in others, particularly in advanced stages of cancer.[2] Inhibition of JNK1 and p38-γ by this compound is hypothesized to induce apoptosis and inhibit the growth of tumors where these pathways are key drivers of malignancy.
Data Presentation
The following tables represent hypothetical data to illustrate the potential anti-tumor effects of this compound in a mouse xenograft model.
Table 1: In Vivo Efficacy of this compound on Tumor Growth Inhibition
| Treatment Group | Dosage (mg/kg, daily) | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| This compound | 25 | 950 ± 180 | 36.7 |
| This compound | 50 | 600 ± 120 | 60.0 |
| This compound | 100 | 350 ± 90 | 76.7 |
Table 2: Effect of this compound on Body Weight of Tumor-Bearing Mice
| Treatment Group | Dosage (mg/kg, daily) | Mean Body Weight (g) at Day 0 | Mean Body Weight (g) at Day 21 | Percent Change in Body Weight (%) |
| Vehicle Control | - | 20.5 ± 1.2 | 19.8 ± 1.5 | -3.4 |
| This compound | 25 | 20.3 ± 1.1 | 20.1 ± 1.3 | -1.0 |
| This compound | 50 | 20.6 ± 1.3 | 20.2 ± 1.4 | -1.9 |
| This compound | 100 | 20.4 ± 1.2 | 19.5 ± 1.6 | -4.4 |
Experimental Protocols
I. Cell Culture and Xenograft Tumor Establishment
-
Cell Line Selection : Choose a cancer cell line with known activation of the JNK or p38 MAPK pathways.
-
Cell Culture : Culture the selected cells in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Preparation for Implantation :
-
Harvest cells during the logarithmic growth phase using trypsin.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
-
Animal Model : Utilize immunodeficient mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old.
-
Tumor Implantation :
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring :
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomize mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.
-
II. Administration of this compound
-
Formulation : Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water). The formulation should be prepared fresh daily.
-
Dosing :
-
Based on preliminary studies, select a range of doses (e.g., 25, 50, and 100 mg/kg).
-
Administer this compound or the vehicle control to the respective groups of mice once daily via oral gavage or intraperitoneal injection.
-
-
Treatment Duration : Continue treatment for a predetermined period, typically 21-28 days, or until tumors in the control group reach the maximum allowed size as per institutional animal care and use committee (IACUC) guidelines.
III. Efficacy and Toxicity Assessment
-
Tumor Growth : Continue to measure tumor volume every 2-3 days throughout the study.
-
Body Weight : Monitor the body weight of each mouse twice a week as an indicator of general health and treatment-related toxicity.
-
Clinical Observations : Observe the mice daily for any signs of distress, changes in behavior, or other adverse effects.
-
Endpoint Analysis :
-
At the end of the study, euthanize the mice.
-
Excise the tumors and measure their final weight and volume.
-
Collect tumors and major organs for further analysis (e.g., histopathology, pharmacodynamic marker analysis).
-
IV. Pharmacodynamic Marker Analysis
-
Tissue Processing :
-
Homogenize a portion of the excised tumor tissue to extract proteins.
-
-
Western Blot Analysis :
-
Perform Western blotting on the tumor lysates to assess the levels of phosphorylated c-Jun (a downstream target of JNK) and other relevant biomarkers of the JNK and p38 MAPK pathways.
-
This analysis will confirm the on-target activity of this compound in vivo.
-
Mandatory Visualizations
Caption: this compound inhibits JNK1 and p38-γ signaling pathways.
Caption: Experimental workflow for a mouse xenograft study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for In Vivo Administration of JD123
For Research Use Only. Not for use in diagnostic procedures.
Introduction
JD123 is a potent and selective ATP-competitive inhibitor of c-Jun N-terminal kinase 1 (JNK1). It also demonstrates inhibitory activity against p38-γ mitogen-activated protein kinase (MAPK).[1] JNK1 is a critical signaling protein involved in various cellular processes, including inflammation, apoptosis, and cell proliferation. Its dysregulation has been implicated in numerous diseases, making this compound a valuable tool for in vivo studies aimed at elucidating the role of JNK1 signaling in pathological conditions and for preclinical assessment of its therapeutic potential.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of this compound. The document includes recommended administration routes, formulation protocols, and detailed experimental procedures for pharmacokinetic (PK) and pharmacodynamic (PD) studies.
Physicochemical Properties and Formulation
This compound is a small molecule with limited aqueous solubility. Therefore, a suitable vehicle is required for its in vivo delivery. The choice of formulation and administration route will depend on the experimental objectives, animal model, and desired pharmacokinetic profile.[2]
Table 1: Recommended Formulations for this compound
| Formulation ID | Vehicle Composition | This compound Concentration | Recommended Route of Administration |
| This compound-IV-01 | 10% DMSO, 40% PEG400, 50% Saline | 2 mg/mL | Intravenous (IV) |
| This compound-PO-01 | 0.5% Methylcellulose in deionized water | 5 mg/mL | Oral (PO) Gavage |
| This compound-IP-01 | 5% DMSO, 5% Tween 80, 90% Saline | 5 mg/mL | Intraperitoneal (IP) |
| This compound-SC-01 | 20% Solutol HS 15 in PBS | 10 mg/mL | Subcutaneous (SC) |
In Vivo Administration Protocols
Animal Models: The choice of animal model is critical and should be based on the research question. Common models for studying inflammation, oncology, and metabolic diseases include BALB/c, C57BL/6, and immunodeficient (e.g., nude or SCID) mice.[2]
Protocol 1: Preparation of this compound Formulations
A. Intravenous (IV) Formulation (this compound-IV-01)
-
Weigh the required amount of this compound.
-
Dissolve this compound in DMSO to create a stock solution.
-
Add PEG400 to the DMSO stock and vortex until the solution is clear.
-
Add saline to the desired final volume and mix thoroughly.
-
Filter the final solution through a 0.22 µm syringe filter before administration.[3]
B. Oral (PO) Gavage Formulation (this compound-PO-01)
-
Weigh the required amount of this compound.
-
Prepare a 0.5% methylcellulose solution in deionized water.
-
Add this compound to the methylcellulose solution.
-
Homogenize the suspension using a sonicator or a high-speed homogenizer until a uniform suspension is achieved.
C. Intraperitoneal (IP) Formulation (this compound-IP-01)
-
Weigh the required amount of this compound.
-
Dissolve this compound in DMSO.
-
Add Tween 80 and mix.
-
Add saline to the final volume and vortex to form a clear solution or a fine emulsion.
D. Subcutaneous (SC) Formulation (this compound-SC-01)
-
Weigh the required amount of this compound.
-
Warm the Solutol HS 15 in PBS solution to 37°C to reduce viscosity.
-
Add this compound and mix thoroughly until dissolved.
Protocol 2: In Vivo Administration
Animals: 8-10 week old mice.
A. Intravenous (IV) Injection:
-
Warm the animal to dilate the lateral tail vein.
-
Load the syringe with the this compound-IV-01 formulation.
-
Inject a volume of 5 mL/kg into the lateral tail vein.[3]
B. Oral (PO) Gavage:
-
Use a proper-sized gavage needle.
-
Administer the this compound-PO-01 formulation at a volume of 10 mL/kg directly into the stomach.[3]
C. Intraperitoneal (IP) Injection:
-
Position the animal to expose the abdomen.
-
Inject the this compound-IP-01 formulation at a volume of 10 mL/kg into the peritoneal cavity.[3]
D. Subcutaneous (SC) Injection:
-
Pinch the skin on the back of the neck to form a tent.
-
Insert the needle into the base of the tent and inject the this compound-SC-01 formulation at a volume of 5 mL/kg.[3]
Pharmacokinetic Studies
A pharmacokinetic study is essential to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (IV) | Oral (PO) | Intraperitoneal (IP) | Subcutaneous (SC) |
| Dose (mg/kg) | 2 | 10 | 10 | 10 |
| Cmax (ng/mL) | 1500 | 800 | 1200 | 600 |
| Tmax (h) | 0.08 | 1.0 | 0.5 | 2.0 |
| AUC (0-t) (ng*h/mL) | 3200 | 4500 | 5500 | 6000 |
| Half-life (t1/2) (h) | 2.5 | 4.0 | 3.5 | 6.0 |
| Bioavailability (%) | 100 | 28 | 68 | 75 |
Protocol 3: Pharmacokinetic Blood Sampling
-
Administer this compound to mice via the chosen route.
-
Collect approximately 50 µL of blood from the saphenous vein at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[3]
-
Collect blood into tubes containing K2EDTA as an anticoagulant.
-
Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Store the plasma samples at -80°C until analysis by LC-MS/MS.[3]
Experimental Workflows and Signaling Pathways
Caption: Experimental workflow for in vivo studies with this compound.
Caption: Simplified JNK1 signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for JD123 Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
JD123, identified as 4'-methyl-N(2)-3-pyridinyl-4,5'-bi-1,3-thiazole-2,2'-diamine, is a dual inhibitor of c-Jun N-terminal kinase 1 (JNK1) and p38-γ mitogen-activated protein kinase (MAPK).[1] As a member of the bi-thiazole-2,2'-diamine class of kinase inhibitors, this compound functions as an ATP- and substrate-competitive inhibitor of JNK1.[1] Its ability to target these key signaling pathways makes it a valuable tool for investigating cellular processes such as proliferation, apoptosis, and stress responses, particularly in the context of cancer research and drug development.
Mechanism of Action: JNK and p38 MAPK Signaling
This compound exerts its effects by inhibiting the activity of JNK1 and p38-γ MAPK. These kinases are critical components of signaling cascades that respond to various extracellular stimuli, including stress signals, cytokines, and growth factors. In many cancer types, the aberrant activation of these pathways contributes to cell survival and proliferation. By blocking the activity of JNK1, this compound can prevent the phosphorylation of downstream targets such as the transcription factor c-Jun, which is involved in the regulation of genes related to cell growth and survival.
Cell Line Sensitivity to JNK Inhibition
While specific quantitative data for this compound is not publicly available, the following table presents data for "JNK Inhibitor VIII," a representative JNK inhibitor, to illustrate the range of sensitivities across various cancer cell lines. This data can serve as a guide for selecting cell lines for initial screening with this compound. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) |
| CTB-1 | Diffuse Large B-Cell Lymphoma | 2.54 |
| RL | Diffuse Large B-Cell Lymphoma | 4.22 |
| BICR31 | Head and Neck Squamous Cell Carcinoma | 8.85 |
| SIG-M5 | Acute Myeloid Leukemia | 9.36 |
| NB17 | Neuroblastoma | 9.44 |
| NCI-H82 | Small Cell Lung Cancer | 11.33 |
| MV-4-11 | Leukemia | 17.34 |
| PL-21 | Acute Myeloid Leukemia | 18.99 |
| HEL | Acute Myeloid Leukemia | 24.51 |
| UWB1.289 | Ovarian Cancer | 25.57 |
| Data for JNK Inhibitor VIII, sourced from the Genomics of Drug Sensitivity in Cancer Project, is provided as a reference for potential JNK inhibitor sensitivity. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (e.g., in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Workflow:
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Western Blot Analysis of c-Jun Phosphorylation
This protocol is to confirm the mechanism of action of this compound by assessing the phosphorylation status of its downstream target, c-Jun.
Materials:
-
Cancer cell line (e.g., a line showing sensitivity to JNK inhibition)
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-c-Jun, anti-total-c-Jun, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Workflow:
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel for electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-c-Jun, total c-Jun, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After washing, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated c-Jun to total c-Jun and the loading control. A reduction in the phospho-c-Jun/total c-Jun ratio with increasing this compound concentration would confirm its inhibitory activity.
References
Application Note & Protocol: JD123 IC50 Determination Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The half-maximal inhibitory concentration (IC50) is a critical measure in pharmacology and drug discovery, quantifying the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.[1][2] This value is a key parameter for assessing the potency of a potential therapeutic compound.[3] This application note provides a detailed protocol for determining the IC50 value of the hypothetical compound JD123 using a cell-based viability assay, specifically the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5]
Principle of the Assay
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells.[5] The amount of formazan produced is directly proportional to the number of viable cells. By treating cells with varying concentrations of this compound, a dose-response curve can be generated, from which the IC50 value can be calculated.[6][7]
Materials and Reagents
-
This compound compound
-
Human cancer cell line (e.g., HeLa, A549, or a cell line relevant to the research)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm or 570 nm[4]
-
CO2 incubator (37°C, 5% CO2)
Experimental Protocol
1. Cell Culture and Seeding
1.1. Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2. 1.2. Once the cells reach 80-90% confluency, wash them with sterile PBS and detach using Trypsin-EDTA. 1.3. Resuspend the cells in fresh culture medium and perform a cell count to determine the cell concentration. 1.4. Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL. 1.5. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. 1.6. Incubate the plate for 24 hours to allow the cells to attach.[8]
2. Compound Preparation and Treatment
2.1. Prepare a stock solution of this compound in DMSO. 2.2. Perform serial dilutions of the this compound stock solution in culture medium to obtain a range of desired concentrations. A typical 8-point dose range is recommended.[9] 2.3. After the 24-hour incubation period, carefully remove the medium from the wells. 2.4. Add 100 µL of the various concentrations of this compound to the respective wells. 2.5. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only). 2.6. Incubate the plate for another 24 to 72 hours, depending on the desired exposure time.
3. MTT Assay
3.1. After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[4] 3.2. Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals. 3.3. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. 3.4. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4] 3.5. Gently shake the plate for 10 minutes to ensure complete dissolution of the formazan.[4]
4. Data Acquisition and Analysis
4.1. Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader. 4.2. Calculate the percentage of cell viability for each concentration of this compound using the following formula:
4.3. Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.[10] 4.4. Use a non-linear regression analysis (sigmoidal curve fit) to determine the IC50 value, which is the concentration of this compound that results in 50% cell viability.[6][11]
Data Presentation
The quantitative data from the IC50 determination assay should be summarized in a clear and structured table for easy comparison.
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) | R² of Curve Fit |
| This compound | HeLa | 24 | [Insert Value] | [Insert Value] |
| This compound | HeLa | 48 | [Insert Value] | [Insert Value] |
| This compound | A549 | 24 | [Insert Value] | [Insert Value] |
| This compound | A549 | 48 | [Insert Value] | [Insert Value] |
| Positive Control | HeLa | 48 | [Insert Value] | [Insert Value] |
Experimental Workflow
Caption: Experimental workflow for this compound IC50 determination.
Hypothetical Signaling Pathway Inhibition by this compound
The following diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound, leading to a decrease in cell proliferation and viability. This is a representative example, and the actual mechanism of action of this compound would need to be determined through further experimentation.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. IC50 - Wikipedia [en.wikipedia.org]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. clyte.tech [clyte.tech]
- 7. towardsdatascience.com [towardsdatascience.com]
- 8. BioRender App [app.biorender.com]
- 9. The Importance of IC50 Determination | Visikol [visikol.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Combining JD123 with Other Chemotherapy Agents
For Research Use Only. Not for use in diagnostic procedures.
Introduction
JD123 is a novel, potent, and highly selective small molecule inhibitor of the serine/threonine kinase TKK1 (Tumor Kinase Kinase 1), a critical downstream effector in the PI3K/Akt signaling pathway. Dysregulation of the PI3K/Akt/TKK1 pathway is a common oncogenic driver in a variety of human cancers, promoting cell survival, proliferation, and resistance to apoptosis. These characteristics make this compound a promising candidate for targeted cancer therapy.
The rationale for combining this compound with standard-of-care chemotherapy agents is based on the principle of synergistic cytotoxicity and the potential to overcome chemoresistance. By targeting a key survival pathway with this compound, cancer cells may become more susceptible to the DNA-damaging or microtubule-disrupting effects of conventional chemotherapy. These notes provide protocols for evaluating the in vitro and in vivo efficacy of this compound in combination with other cytotoxic agents.
In Vitro Synergy Assessment
Quantitative Data Summary
The synergistic effects of this compound in combination with conventional chemotherapy agents were evaluated across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) for each agent alone and the Combination Index (CI) for the combination were determined. A CI value < 0.9 indicates synergy, a CI value between 0.9 and 1.1 indicates an additive effect, and a CI value > 1.1 indicates antagonism.
Table 1: In Vitro IC50 and Combination Index (CI) Values for this compound Combinations
| Cell Line | Cancer Type | Agent | IC50 (Single Agent, nM) | This compound IC50 (in Combo, nM) | Combination Agent IC50 (in Combo, nM) | Combination Index (CI) at ED50 |
| A549 | Non-Small Cell Lung | Cisplatin | 2500 | 15 | 950 | 0.68 |
| Paclitaxel | 50 | 18 | 12 | 0.75 | ||
| MCF-7 | Breast Cancer | Doxorubicin | 120 | 8 | 45 | 0.55 |
| Paclitaxel | 25 | 7 | 8 | 0.62 | ||
| Panc-1 | Pancreatic Cancer | Gemcitabine | 40 | 12 | 10 | 0.48 |
| Cisplatin | 3500 | 15 | 1200 | 0.71 |
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Analysis
This protocol details the methodology for assessing the cytotoxic effects of this compound in combination with another chemotherapy agent using a luminescence-based cell viability assay.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Chemotherapy agent stock solution (e.g., Cisplatin, 10 mM in saline)
-
96-well clear-bottom, white-walled tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
Synergy analysis software (e.g., CompuSyn)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Preparation and Addition:
-
Prepare serial dilutions of this compound and the combination agent in complete growth medium at 2x the final desired concentration.
-
For combination wells, prepare a fixed-ratio serial dilution of both agents. A common starting point is the ratio of their single-agent IC50 values.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells for "untreated" (medium only) and "vehicle control" (medium with DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Viability Assessment:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Calculate the IC50 values for each agent alone using non-linear regression (log(inhibitor) vs. response).
-
Use the Chou-Talalay method (via CompuSyn software or similar) to calculate the Combination Index (CI) from the dose-effect data of the combination treatments.
-
Signaling Pathways and Workflows
This compound Mechanism of Action
This compound exerts its effect by inhibiting TKK1, a key kinase in the PI3K/Akt survival pathway. This inhibition leads to a decrease in the phosphorylation of downstream pro-survival proteins and an increase in apoptosis. When combined with DNA-damaging agents like cisplatin, this compound prevents the cancer cells from repairing DNA damage, leading to enhanced cell death.
Caption: this compound inhibits TKK1, blocking pro-survival signals.
Experimental Workflow for Combination Studies
A typical workflow for evaluating a novel combination therapy involves a multi-stage process, from initial in vitro screening to confirm synergy to in vivo studies to validate efficacy in a physiological context.
Caption: Workflow from in vitro synergy to in vivo efficacy.
In Vivo Efficacy
Quantitative Data Summary
The in vivo efficacy of this compound in combination with gemcitabine was evaluated in a Panc-1 pancreatic cancer xenograft mouse model. Tumor Growth Inhibition (TGI) was calculated at the end of the study.
Table 2: In Vivo Efficacy of this compound and Gemcitabine Combination
| Treatment Group | Dose | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1540 ± 180 | - |
| This compound | 20 mg/kg, daily | 1120 ± 150 | 27% |
| Gemcitabine | 50 mg/kg, bi-weekly | 955 ± 165 | 38% |
| This compound + Gemcitabine | 20 mg/kg + 50 mg/kg | 260 ± 95 | 83% |
Protocol 2: In Vivo Xenograft Combination Study
This protocol describes a subcutaneous xenograft model to assess the anti-tumor efficacy of this compound combined with a standard chemotherapy agent.
Materials:
-
6-8 week old female athymic nude mice
-
Panc-1 cancer cells
-
Matrigel®
-
This compound formulation (e.g., in 0.5% methylcellulose)
-
Gemcitabine formulation (in sterile saline)
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Harvest and resuspend Panc-1 cells in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When mean tumor volume reaches approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
-
Treatment Administration:
-
Group 1 (Vehicle): Administer the vehicle for this compound (e.g., 0.5% methylcellulose) orally, once daily.
-
Group 2 (this compound): Administer this compound orally at 20 mg/kg, once daily.
-
Group 3 (Chemotherapy): Administer Gemcitabine via intraperitoneal (IP) injection at 50 mg/kg, twice a week.
-
Group 4 (Combination): Administer both this compound and Gemcitabine following the same schedules.
-
Treat animals for 21 days.
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor animals for any signs of toxicity or distress.
-
-
Endpoint and Analysis:
-
At the end of the treatment period (Day 21), euthanize the mice and excise the tumors.
-
Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control group.
-
Conclusion
The data presented in these application notes demonstrate the potential of this compound to act synergistically with standard chemotherapy agents in vitro and in vivo. The provided protocols offer a robust framework for researchers to validate these findings and further explore the therapeutic potential of combining TKK1 inhibition with established cytotoxic therapies. Future studies should focus on elucidating the precise molecular mechanisms of synergy and evaluating additional combination strategies in other preclinical models.
Application Notes and Protocols: Immunofluorescence Staining After JD123 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for immunofluorescence staining to investigate the effects of JD123 treatment on the c-Jun N-terminal kinase (JNK) signaling pathway. This compound is an inhibitor of JNK1 and p38-γ mitogen-activated protein kinase (MAPK), which plays a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis by inhibiting JNK1 activity and the expression of c-Jun.[1] Immunofluorescence microscopy is a powerful technique to visualize the subcellular localization and quantify the expression levels of key proteins within a signaling cascade, thereby offering insights into the pharmacological effects of this compound.
Data Presentation
The following table summarizes hypothetical quantitative data from an immunofluorescence experiment designed to assess the effect of this compound on the nuclear localization of phosphorylated c-Jun (p-c-Jun), a downstream target of JNK1. The data represents the mean fluorescence intensity (MFI) of p-c-Jun staining within the nuclear compartment of treated and untreated cells.
| Treatment Group | Concentration (µM) | Treatment Duration (hours) | Nuclear p-c-Jun MFI (Arbitrary Units) | Standard Deviation |
| Vehicle Control (DMSO) | - | 1 | 150.2 | ± 12.5 |
| This compound | 1 | 1 | 115.8 | ± 9.8 |
| This compound | 5 | 1 | 75.4 | ± 6.2 |
| This compound | 10 | 1 | 42.1 | ± 4.5 |
Signaling Pathway
The diagram below illustrates the simplified JNK signaling pathway and the point of inhibition by this compound. External stimuli, such as stress or cytokines, activate a cascade of kinases, leading to the phosphorylation and activation of JNK. Activated JNK then translocates to the nucleus and phosphorylates transcription factors, most notably c-Jun, which in turn regulates the expression of target genes involved in various cellular responses. This compound acts by directly inhibiting the kinase activity of JNK1.
Caption: JNK signaling pathway and this compound inhibition.
Experimental Protocols
Immunofluorescence Staining Protocol for Cultured Cells After this compound Treatment
This protocol details the steps for staining cultured cells to visualize the subcellular localization of a target protein, such as phosphorylated c-Jun, following treatment with this compound.
Materials:
-
Cultured cells (e.g., HeLa, A549) grown on glass coverslips in a 12-well plate
-
This compound compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum in PBS
-
Primary Antibody: Rabbit anti-phospho-c-Jun (Ser63)
-
Secondary Antibody: Goat anti-Rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto glass coverslips in a 12-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration.
-
-
Fixation:
-
Permeabilization:
-
Blocking:
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS for 5 minutes each to remove unbound primary antibody.[2][5][6]
-
Dilute the fluorophore-conjugated secondary antibody in the Blocking Buffer.
-
Add the diluted secondary antibody solution to each coverslip and incubate for 1 hour at room temperature, protected from light.[2][3][5]
-
-
Counterstaining and Mounting:
-
Wash the coverslips three times with PBS for 5 minutes each, protected from light.
-
Incubate the coverslips with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.[2]
-
Wash the coverslips one final time with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.[5]
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets for the chosen fluorophores.
-
Perform quantitative analysis of fluorescence intensity in specific subcellular compartments (e.g., nucleus vs. cytoplasm) using image analysis software like ImageJ.[7]
-
Experimental Workflow Diagram
The following diagram outlines the key steps of the immunofluorescence staining protocol.
Caption: Experimental workflow for immunofluorescence.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cusabio.com [cusabio.com]
- 3. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 4. sinobiological.com [sinobiological.com]
- 5. biotium.com [biotium.com]
- 6. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note: Flow Cytometry Analysis of Apoptosis and Cell Cycle Arrest in Cancer Cells Treated with JD123, a Novel PI3K/Akt Pathway Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
JD123 is a novel, potent, and selective small molecule inhibitor of the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and metabolism. The hyperactivation of this pathway is a common oncogenic driver in a variety of human cancers. By targeting a key downstream effector, this compound is designed to induce apoptosis and disrupt cell cycle progression in tumor cells, making it a promising candidate for cancer therapy. This application note provides detailed protocols for utilizing flow cytometry to quantify the effects of this compound on apoptosis and cell cycle distribution in cancer cell lines.
Key Experiments and Data
Two primary flow cytometry-based assays are described to assess the cellular response to this compound treatment:
-
Apoptosis Assay: Utilizes Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Analysis: Employs PI staining of permeabilized cells to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on a hypothetical cancer cell line after a 48-hour treatment period.
Table 1: Apoptosis Induction by this compound
| This compound Concentration (nM) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic Cells (%) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| 10 | 85.6 ± 3.4 | 8.1 ± 1.2 | 4.3 ± 0.8 | 2.0 ± 0.5 |
| 50 | 60.3 ± 4.5 | 25.4 ± 3.3 | 10.1 ± 2.1 | 4.2 ± 0.9 |
| 250 | 35.8 ± 5.1 | 45.2 ± 4.8 | 15.7 ± 2.9 | 3.3 ± 0.7 |
Table 2: Cell Cycle Arrest Induced by this compound
| This compound Concentration (nM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Vehicle Control) | 55.4 ± 3.8 | 29.8 ± 2.5 | 14.8 ± 1.9 |
| 10 | 65.1 ± 4.2 | 20.5 ± 2.1 | 14.4 ± 1.8 |
| 50 | 78.9 ± 5.5 | 10.2 ± 1.7 | 10.9 ± 1.5 |
| 250 | 85.3 ± 6.1 | 5.6 ± 1.1 | 9.1 ± 1.3 |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the targeted signaling pathway and the general experimental workflow for assessing the effects of this compound.
Troubleshooting & Optimization
Technical Support Center: Preventing Compound Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common issue of compound precipitation in cell culture media.
Troubleshooting Guide
Precipitation of a test compound, such as JD123, in cell culture media can significantly impact experimental outcomes by altering the effective concentration of the compound and potentially introducing cytotoxic effects. The following guide provides solutions to common observations of precipitation.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding the compound to the media. | The compound's concentration exceeds its solubility in the aqueous media.[1] | - Decrease the final concentration of the compound.- Increase the final concentration of the organic solvent (e.g., DMSO), ensuring it remains within the tolerable limits for the specific cell line (typically ≤ 0.5%).[2] |
| Precipitate forms over time during incubation. | - pH shift: The CO2 environment in an incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds.[3]- Interaction with media components: The compound may interact with salts, proteins, or other components in the media over time.[3]- Temperature changes: Fluctuations in temperature can affect compound solubility.[4] | - Ensure the media is properly buffered for the incubator's CO2 concentration.- Test the compound's stability in the specific cell culture medium over the intended experiment duration.- Pre-warm the cell culture media to 37°C before adding the compound.[1][3] |
| Precipitation occurs upon dilution of the stock solution. | The compound is "crashing out" of the solution as the concentration of the organic solvent is reduced. | - Perform serial dilutions in the organic solvent (e.g., DMSO) before adding to the aqueous media.[2]- Use a step-wise or intermediate dilution into the media to gradually decrease the solvent concentration.[5] |
| The media appears cloudy or turbid after adding the compound. | This can be a sign of fine particulate precipitation or the formation of micelles. | - Visually inspect the solution under a microscope to confirm the presence of precipitate.- Consider using a different solvent or a co-solvent system.- The use of certain polymers or surfactants might help to keep the compound in solution.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if I observe precipitation of my compound?
A1: The first step is to determine the maximum solubility of your compound in the specific cell culture medium you are using. This can be achieved by performing a solubility test.
Q2: How do I perform a solubility test?
A2: A solubility test involves preparing a high-concentration stock solution of your compound (e.g., in 100% DMSO) and then making serial dilutions in your pre-warmed cell culture medium.[1] Incubate these dilutions under your experimental conditions and observe for any signs of precipitation at different time points.[1]
Q3: What is the recommended maximum concentration of DMSO in cell culture media?
A3: While it can be cell-line dependent, a final DMSO concentration of 0.1% to 0.5% is generally considered non-toxic to most cells.[2] It is crucial to determine the tolerance of your specific cell line to DMSO.
Q4: Can the way I add my compound to the media affect its solubility?
A4: Yes. It is recommended to add the compound stock solution to the pre-warmed media and mix gently but thoroughly immediately.[1] Avoid adding the media directly to the concentrated stock solution, as this can cause localized high concentrations and lead to precipitation.[8]
Q5: Are there any alternatives to DMSO for dissolving hydrophobic compounds?
A5: Yes, other solvents like ethanol can be used.[5] For some compounds, the use of excipients, such as cyclodextrins or polymers like HPMC and PVP, can enhance solubility and prevent precipitation.[9]
Experimental Protocols
Protocol 1: Determination of Maximum Solubility in Cell Culture Media
Objective: To determine the highest concentration of a compound that remains soluble in a specific cell culture medium over a defined period.
Materials:
-
Test compound (e.g., this compound)
-
100% DMSO, cell culture grade
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a high-concentration stock solution: Dissolve the compound in 100% DMSO to create a stock solution (e.g., 100 mM).[1] Ensure the compound is fully dissolved, using gentle warming (37°C) or vortexing if necessary.[10]
-
Pre-warm the media: Warm the complete cell culture medium to 37°C.[1]
-
Prepare serial dilutions: Create a series of dilutions of the compound in the pre-warmed media. For example, prepare a 2-fold serial dilution starting from a high concentration (e.g., 200 µM).
-
Incubate and observe: Incubate the dilutions under standard cell culture conditions (37°C, 5% CO2) for a duration equivalent to your planned experiment.[1]
-
Visual inspection: At various time points (e.g., 0, 1, 4, 24 hours), visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment).[1] Observation under a microscope can help confirm the presence of a precipitate.
-
Determine maximum solubility: The highest concentration that remains clear and free of precipitate throughout the incubation period is considered the maximum soluble concentration under those conditions.
Protocol 2: Preparation of Compound Working Solution
Objective: To prepare a working solution of the compound in cell culture media while minimizing the risk of precipitation.
Materials:
-
High-concentration stock solution of the compound in DMSO
-
Complete cell culture medium
-
Sterile conical tubes or flasks
Procedure:
-
Thaw and pre-warm: Thaw the stock solution at room temperature and pre-warm the cell culture medium to 37°C.[5]
-
Calculate dilutions: Determine the volume of the stock solution needed to achieve the desired final concentration in the media. Ensure the final DMSO concentration is within the acceptable range for your cells.
-
Add stock to media: Add the calculated volume of the stock solution to the pre-warmed media. Crucially, add the stock solution to the media, not the other way around.
-
Mix immediately: Gently but thoroughly mix the solution immediately after adding the stock to ensure rapid and uniform dispersion.[1]
-
Use promptly: Use the prepared working solution in your experiments as soon as possible.
Visualizing Workflows and Concepts
Caption: Workflow for determining the maximum solubility of a compound in cell culture media.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Solubility Rules for Ionic Compounds [sigmaaldrich.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Technical Support Center: Troubleshooting JD123 Efficacy in Your Cell Line
This guide provides troubleshooting solutions for researchers encountering a lack of effect with JD123, a dual inhibitor of c-Jun N-terminal kinase 1 (JNK1) and p38-γ mitogen-activated protein kinase (MAPK).[1] If you are not observing the expected cellular response to this compound treatment, please consult the frequently asked questions (FAQs) and troubleshooting steps below.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of JNK1 and p38-γ MAPK.[1] It functions by blocking the activity of these kinases, which in turn inhibits the phosphorylation of their downstream targets. A primary downstream effect of JNK1 inhibition is the reduced expression of c-Jun.[1] Notably, this compound does not inhibit ERK1, ERK2, or other p38 isoforms (α, β, δ).[1]
Q2: What are the expected outcomes of successful this compound treatment?
A2: Successful treatment with this compound should lead to a decrease in the phosphorylation of JNK and p38 MAPK targets. This can result in various cellular outcomes depending on the cell line and context, including decreased cell viability, induction of apoptosis, or cell cycle arrest.
Q3: My in vitro kinase assay shows this compound is a potent inhibitor, but it has no effect on my cells in culture. What could be the problem?
A3: This is a common discrepancy that can arise from several factors related to the compound's behavior in a cellular environment. These can include poor cell permeability, rapid degradation of the compound in cell culture media, or active removal from the cell by efflux pumps.[2]
Q4: Could my cell line be resistant to this compound?
A4: Yes, it is possible. Resistance to kinase inhibitors can be intrinsic (pre-existing) or acquired.[3] Potential mechanisms of resistance include mutations in the drug's target (JNK1 or p38-γ), or the activation of alternative "bypass" signaling pathways that compensate for the inhibited pathway.[4][5][6]
Troubleshooting Guide: Why is this compound Not Showing an Effect?
This guide will walk you through a series of checks to identify the potential reason for the lack of this compound efficacy in your cell line.
Step 1: Verify Experimental Setup and Reagents
First, ensure that there are no technical issues with your experimental setup.
Illustrative Table of Common Experimental Parameters to Check:
| Parameter | Recommended Check | Potential Issue if Incorrect |
| This compound Concentration | Verify calculations and dilution series. | Too low a concentration will not elicit a response. |
| This compound Stock Solution | Ensure it was stored correctly (check manufacturer's guidelines) and has not undergone multiple freeze-thaw cycles. | Degraded compound will be inactive. |
| Cell Health & Density | Confirm cells are healthy, within a low passage number, and seeded at a consistent density. | Unhealthy or overly confluent cells can respond abnormally.[7][8] |
| Incubation Time | Review literature for typical treatment durations for JNK/p38 inhibitors. | Insufficient incubation time may not be enough to observe an effect. |
| Vehicle Control | Ensure the vehicle (e.g., DMSO) concentration is consistent across all treatments and does not affect cell viability on its own. | Vehicle toxicity can confound results. |
Step 2: Assess Compound Activity and Cellular Uptake
If your experimental setup is sound, the next step is to confirm the activity of your this compound stock and its ability to enter the cells.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound activity and uptake.
Step 3: Investigate Biological Mechanisms of Inactivity
If the compound is active and entering the cells, the lack of effect is likely due to biological factors within your specific cell line.
Q1: Is the JNK/p38 pathway active in my cell line at baseline?
-
Rationale: If the target pathway is not active, inhibiting it will not produce a noticeable effect.
-
Experiment: Perform a baseline Western blot to measure the levels of phosphorylated (active) JNK and p38.
Q2: Is this compound engaging its target in the cell?
-
Rationale: Even with cellular uptake, the drug may not be binding to its target effectively.
-
Experiment: Treat cells with this compound and perform a Western blot for the direct downstream targets, such as phosphorylated c-Jun (for JNK1) and phosphorylated ATF2 (for p38-γ). A lack of decrease in phosphorylation suggests a problem with target engagement.
Q3: Could my cells have developed resistance?
-
Rationale: Cells can develop resistance to kinase inhibitors through various mechanisms.
-
Possible Mechanisms & Experiments:
-
Target Mutation: Sequence the JNK1 and p38-γ genes in your cell line to check for mutations in the ATP-binding pocket that could prevent this compound from binding.[5][6]
-
Bypass Pathway Activation: The activation of parallel survival pathways can compensate for the inhibition of the JNK/p38 pathway.[4] For example, the PI3K/Akt or other MAPK pathways might be upregulated. Perform a phospho-kinase array or a series of Western blots for key nodes in other survival pathways (e.g., p-Akt, p-ERK).
-
Illustrative Table of Potential Resistance Mechanisms and Corresponding Assays:
| Potential Resistance Mechanism | Suggested Experimental Assay | Expected Result if Resistant |
| Target Mutation | Sanger sequencing of JNK1 and p38-γ genes | Identification of mutations in the kinase domain. |
| Target Overexpression | Western blot for total JNK1 and p38-γ | Significantly higher protein levels compared to sensitive cell lines. |
| Drug Efflux | Use of efflux pump inhibitors (e.g., verapamil) in combination with this compound. | Restoration of this compound sensitivity. |
| Bypass Pathway Activation | Phospho-kinase array or Western blot for key signaling proteins (p-Akt, p-ERK, etc.). | Increased phosphorylation of proteins in alternative survival pathways upon this compound treatment. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[9]
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[10][11]
-
Solubilization: Remove the media and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Analysis: Normalize the data to the vehicle control and plot cell viability versus this compound concentration to determine the IC50 value.
Protocol 2: Western Blot for Phosphorylated Proteins
This protocol is for detecting the phosphorylation status of JNK, p38, and their downstream targets.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[12]
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of your proteins of interest (e.g., p-JNK, JNK, p-p38, p38, p-cJun, c-Jun) overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[11]
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathways
Understanding the signaling cascades targeted by this compound is crucial for interpreting your results.
Caption: Simplified JNK1 signaling pathway and the inhibitory action of this compound.
Caption: Simplified p38-γ MAPK signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. How Tumor Cells Acquire Resistance to Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. nyu.edu [nyu.edu]
- 6. Research shows why cancer stops responding to kinase-blocking drugs and comes back stronger | NSF - U.S. National Science Foundation [nsf.gov]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. benchchem.com [benchchem.com]
- 12. origene.com [origene.com]
- 13. Effects of changes to Western Blot Protocols | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Troubleshooting Unexpected Toxicity of JD123
This technical support guide is intended for researchers, scientists, and drug development professionals who are encountering unexpected toxicity with the investigational compound JD123 in animal models. The information is provided in a question-and-answer format to directly address specific issues.
Troubleshooting Guide
Issue 1: High incidence of sudden mortality in rodent models at previously tolerated doses.
-
Question: We are observing unexpected death in our this compound-treated mouse cohort, which was not apparent in earlier pilot studies. What could be the underlying cause?
-
Answer: This is a critical issue that requires a systematic investigation. Several factors, alone or in combination, could be responsible:
-
Vehicle and Formulation:
-
Possible Cause: The vehicle itself may have toxic properties, or the this compound formulation may be unstable, leading to the formation of more toxic degradation products.
-
Solution: Run a vehicle-only control group to rule out solvent toxicity.[1] Confirm the stability and purity of your this compound compound batch and its formulation using analytical methods like HPLC.
-
-
Dosing Regimen:
-
Possible Cause: The route and speed of administration can dramatically affect peak plasma concentration (Cmax). A rapid bolus IV injection might cause acute cardiotoxicity that is not seen with slower infusion or oral dosing.
-
Solution: Evaluate alternative dosing regimens. Consider a slower infusion rate for IV administration or explore oral (PO) dosing if bioavailability allows.
-
-
Animal Health and Genetics:
-
Possible Cause: The health status, age, or genetic background of the animals can influence susceptibility. Some rodent strains are known to be more sensitive to specific toxicities.[2] Subclinical infections in an animal colony can also exacerbate drug toxicity.
-
Solution: Ensure animals are sourced from a reputable vendor and are specific-pathogen-free (SPF). Document the strain, age, and sex of the animals meticulously. Consider if a different, more robust strain is appropriate for your study.
-
-
Issue 2: Histopathological evidence of cardiac damage without corresponding changes in serum biomarkers.
-
Question: Our end-of-study histopathology reveals significant cardiomyocyte damage, but in-life serum troponin levels were not elevated. Why is there a disconnect?
-
Answer: This scenario suggests the nature of the cardiac injury may be chronic or does not involve significant acute necrosis.
-
Timing of Biomarker Collection:
-
Possible Cause: The release of cardiac biomarkers like troponins can be transient. If blood samples were collected at a single, late timepoint, the peak release may have been missed.
-
Solution: Implement a serial blood sampling schedule (e.g., 6, 24, 48, 72 hours post-dose) in a satellite group of animals to capture the full kinetic profile of biomarker release.
-
-
Mechanism of Toxicity:
-
Possible Cause: this compound might be inducing cellular changes like mitochondrial dysfunction or apoptosis rather than widespread, acute necrosis.[3][4] These processes may not lead to a dramatic release of structural proteins like troponin into the bloodstream. Some kinase inhibitors are known to cause left ventricular dysfunction without overt cell death.[5][6]
-
Solution: In addition to standard H&E staining, utilize more specific assays on cardiac tissue, such as TUNEL staining for apoptosis or electron microscopy to assess mitochondrial ultrastructure.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized mechanism for this compound-induced cardiotoxicity? A1: While the on-target effect of this compound is inhibition of a specific kinase for anti-cancer purposes, the cardiotoxicity is likely an "off-target" effect.[7] Many kinase inhibitors inadvertently affect kinases crucial for cardiomyocyte health and survival.[5][6] The leading hypothesis is that this compound inhibits one or more kinases essential for cardiac mitochondrial function and energy homeostasis, leading to oxidative stress and apoptosis.[4][8]
Q2: Are there alternative animal models that could be used to mitigate this toxicity? A2: It's possible that the observed toxicity is species-specific. Rodent models are standard but may not perfectly predict human response.[9] If resources allow, consider exploratory studies in a non-rodent species (e.g., beagle dogs), as their cardiovascular physiology is often more comparable to humans. Alternatively, using "humanized" mouse models with transplanted human liver cells can sometimes clarify if toxicity is driven by a human-specific metabolite.[10]
Q3: What are the essential parameters to monitor in an in vivo study with this compound? A3: A comprehensive monitoring strategy is crucial. We recommend including:
-
Clinical Observations: Daily checks for changes in posture, activity, and breathing.
-
Body Weight: At least twice weekly to detect trends in weight loss.
-
Cardiovascular Monitoring: If feasible, telemetry or echocardiography to assess left ventricular function and detect arrhythmias.[3]
-
Serum Biomarkers: At multiple timepoints, measure cardiac troponins (cTnI/cTnT) for myocyte injury and liver enzymes (ALT/AST) for hepatotoxicity.[11]
-
Terminal Histopathology: A thorough examination of the heart and other key organs (liver, kidneys) by a qualified veterinary pathologist.
Data Presentation
Table 1: Summary of Acute Toxicity (LD50) for this compound
| Species | Strain | Route of Administration | LD50 (mg/kg) | Primary Organ of Toxicity |
|---|---|---|---|---|
| Mouse | CD-1 | Intravenous (IV) | 45 | Heart, Liver |
| Mouse | CD-1 | Oral (PO) | 180 | Heart, Liver |
| Rat | Sprague-Dawley | Intravenous (IV) | 60 | Heart |
| Rat | Sprague-Dawley | Oral (PO) | 250 | Heart |
Table 2: Key Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats (10 mg/kg IV Dose)
| Parameter | Value | Unit |
|---|---|---|
| Cmax (Peak Concentration) | 1,850 | ng/mL |
| T½ (Half-life) | 3.2 | hours |
| AUC (Area Under the Curve) | 5,600 | ng*h/mL |
| CL (Clearance) | 29.7 | mL/min/kg |
Experimental Protocols
Protocol: Histopathological Evaluation of Cardiac Tissue (Hematoxylin and Eosin Stain)
-
Tissue Collection and Fixation:
-
Immediately following humane euthanasia, perform a necropsy and excise the heart.
-
Rinse gently in cold phosphate-buffered saline (PBS) to remove excess blood.
-
Fix the entire heart in 10% neutral buffered formalin for at least 24 hours at a 20:1 formalin-to-tissue volume ratio.
-
-
Tissue Processing and Embedding:
-
After fixation, trim the heart transversely to allow for evaluation of both ventricles and the septum.
-
Process the tissue through a series of graded alcohols and xylene to dehydrate and clear it.
-
Embed the tissue in paraffin wax with the cut surface oriented for sectioning.
-
-
Sectioning and Staining:
-
Cut 4-5 µm thick sections using a rotary microtome.
-
Float sections onto charged glass slides.
-
Deparaffinize slides in xylene and rehydrate through graded alcohols to water.
-
Stain with Harris's hematoxylin for 3-5 minutes to stain cell nuclei blue/purple.
-
"Blue" the nuclei in a weak alkaline solution (e.g., Scott's tap water substitute).
-
Counterstain with eosin Y for 1-2 minutes to stain cytoplasm and extracellular matrix in shades of pink/red.
-
-
Dehydration and Mounting:
-
Dehydrate the stained slides through graded alcohols and clear in xylene.
-
Apply a coverslip using a permanent mounting medium.
-
-
Microscopic Examination:
-
A board-certified veterinary pathologist should examine the slides for evidence of cardiomyocyte necrosis, apoptosis, inflammation, fibrosis, and vacuolation.
-
Mandatory Visualization
Caption: On-target vs. off-target mechanisms of this compound action.
Caption: Workflow for a typical in vivo toxicity study of this compound.
Caption: A logical workflow for troubleshooting unexpected toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Toxicity in animals: target species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Cardiomyocyte Death in Drug-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Analysis of Models of Doxorubicin-Induced Cardiomyopathy in Rats and Mice. A Modern View From the Perspective of the Pathophysiologist and the Clinician [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Animal Models in Studies of Cardiotoxicity Side Effects from Antiblastic Drugs in Patients and Occupational Exposed Workers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Toxicology. 'Humanized' mouse detects deadly drug side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug-Induced Hepatotoxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
JD123 degradation and stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and stability of JD123 in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage, this compound powder should be stored at -20°C, where it is stable for up to 3 years. For shorter periods, it can be stored at 4°C for up to 2 years.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent such as DMSO. For optimal stability, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3][4] When preparing for in vivo experiments, a clear stock solution should be made first, followed by the addition of co-solvents as needed.[2]
Q3: Is this compound stable in aqueous solutions or cell culture media?
A3: While specific data on the stability of this compound in aqueous solutions is limited, it is a common issue for small molecule inhibitors to have limited stability in the complex environment of cell culture media.[5] It is advisable to prepare fresh working solutions from your frozen stock immediately before each experiment. Avoid prolonged storage of diluted this compound in aqueous buffers or media.
Q4: I am not observing the expected inhibitory effect of this compound in my cell-based assay. What could be the cause?
A4: Several factors could contribute to a lack of efficacy in cell-based assays. These include compound degradation, poor cell permeability, or active removal from the cell by efflux pumps.[5] Ensure that your this compound stock solution is within its stability period and has been stored correctly. Consider performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.[6]
Q5: What signaling pathway does this compound inhibit?
A5: this compound is an ATP-competitive inhibitor of c-Jun N-terminal kinase 1 (JNK1) and p38-γ mitogen-activated protein kinase (MAPK).[1][7] Therefore, it acts on the MAPK/ERK signaling pathway.
Stability and Storage Data
| Storage Condition | Form | Stability Period |
| -20°C | Powder | 3 years[1] |
| 4°C | Powder | 2 years[1] |
| -80°C | In Solvent | 6 months[1][2][3][4] |
| -20°C | In Solvent | 1 month[1][2][3][4] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no inhibitory activity in experiments. | Compound Degradation: this compound solution may have degraded due to improper storage or handling. | Always use freshly prepared dilutions from a properly stored stock solution. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[2] Verify the age and storage conditions of your stock. |
| Incorrect Concentration: The final concentration of this compound in the assay may be too low to elicit an effect. | Perform a dose-response curve to determine the IC50 in your specific assay system. Ensure accurate dilution calculations and proper pipetting techniques.[6][8] | |
| Poor Solubility: this compound may not be fully dissolved in the assay buffer, leading to a lower effective concentration. | Ensure the compound is fully dissolved in the stock solvent (e.g., DMSO) before diluting into aqueous buffers. For cell-based assays, keep the final DMSO concentration low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[6][9] | |
| Precipitation of the compound in the working solution. | Low Aqueous Solubility: Many kinase inhibitors have low solubility in aqueous solutions. | Prepare the working solution immediately before use. If precipitation is observed, consider using a co-solvent or a different formulation for your experiment, if applicable.[10] |
| High variability between replicate experiments. | Inconsistent Compound Handling: Variations in the preparation of the working solution or incubation times can lead to variability. | Standardize your experimental protocol, including incubation times and solution preparation methods. Ensure thorough mixing of solutions.[8] |
| Cellular Factors: Differences in cell density, passage number, or metabolic state can affect the cellular response to the inhibitor. | Maintain consistent cell culture practices. Use cells within a defined passage number range for all experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a stock solution of a desired concentration (e.g., 10 mM) by dissolving the appropriate amount of this compound powder in anhydrous DMSO.
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.
-
Protocol 2: General Cell-Based Kinase Inhibition Assay
-
Materials:
-
Cells expressing the target of interest (JNK1 or p38-γ MAPK)
-
Appropriate cell culture medium and supplements
-
This compound stock solution (from Protocol 1)
-
Assay buffer
-
Detection reagents (e.g., phospho-specific antibody for western blotting or a luminescence-based kinase activity assay kit)
-
-
Procedure:
-
Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
The following day, prepare serial dilutions of this compound in the cell culture medium from your stock solution. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for a predetermined period to allow for inhibitor activity.
-
Lyse the cells and perform the desired downstream analysis (e.g., Western blot for phosphorylated substrate or a kinase activity assay) to assess the level of inhibition.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the MAPK signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. stemcell.com [stemcell.com]
- 10. selleckchem.com [selleckchem.com]
troubleshooting inconsistent results with JD123
This guide provides troubleshooting advice and answers to frequently asked questions for researchers and drug development professionals working with JD123.
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of action for this compound?
A: this compound is a potent and selective small molecule inhibitor of the Serine/Threonine kinase MAP4K20. It functions by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates. The inhibition of MAP4K20 disrupts cellular stress response pathways.
Q: What is the recommended solvent and storage condition for this compound?
A: For initial stock solutions, we recommend dissolving this compound in DMSO at a concentration of 10 mM. This stock solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. For working solutions, further dilution in cell culture media or appropriate assay buffer is recommended immediately before use.
Q: What is the stability of this compound in different conditions?
A: The stability of this compound is critical for reproducible results. The table below summarizes the stability under various conditions.
| Condition | Solvent | Temperature | Stability (t½) |
| Lyophilized Powder | - | 4°C | > 24 months |
| Stock Solution | DMSO | -80°C | ~ 12 months |
| Stock Solution | DMSO | 4°C | < 72 hours |
| Working Solution | Culture Media (10% FBS) | 37°C | ~ 8 hours |
Q: How can I confirm the activity of this compound in my cellular model?
A: The most direct method is to perform a Western blot to assess the phosphorylation status of a known downstream target of MAP4K20, such as JNK1. A dose-dependent decrease in phospho-JNK1 levels upon treatment with this compound would indicate target engagement.
Troubleshooting Inconsistent Results
Q: I am observing significant variability in my IC50 values for this compound across experiments. What are the potential causes?
A: Inconsistent IC50 values are a common issue and can stem from several factors. The following troubleshooting workflow can help identify the source of the variability.
Caption: Troubleshooting workflow for inconsistent IC50 values.
Key areas to investigate include:
-
Compound Solubility: this compound can precipitate in aqueous media, especially at high concentrations. Ensure the final DMSO concentration is below 0.5% and that media is pre-warmed before adding the compound.
-
Cellular Conditions: Use cells with a consistent passage number and ensure uniform seeding density. Cellular stress or confluence can alter the response to kinase inhibitors.
-
Assay Protocol: Small variations in incubation times, reagent concentrations, or even pipetting techniques can lead to significant differences in results.
-
Reagent Quality: Ensure the serum lot is consistent, as different lots can have varying levels of growth factors that may interfere with the assay.
Q: I am not observing inhibition of my target protein phosphorylation via Western blot. What should I do?
A: This could be due to several reasons. First, confirm that your antibody is specific for the phosphorylated form of the target. Second, consider the kinetics of the signaling pathway. The dephosphorylation event might be transient. A time-course experiment is recommended to identify the optimal time point for observing target inhibition.
Below is a simplified representation of the targeted pathway.
Caption: Simplified MAP4K20 signaling pathway inhibited by this compound.
Experimental Protocols
Protocol: Cell Viability Assay using this compound
This protocol outlines a general procedure for determining the IC50 value of this compound in a cancer cell line using a resazurin-based viability assay.
Caption: Experimental workflow for a cell viability assay with this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution series of this compound in culture medium from your 10 mM DMSO stock. Include a vehicle control (DMSO only).
-
Cell Treatment: Remove the existing medium from the cells and add the 2X this compound dilutions.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Assessment: Add resazurin-based reagent to each well and incubate for 2-4 hours, or until a color change is observed.
-
Data Acquisition: Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Subtract the background fluorescence (media-only wells) and normalize the data to the vehicle control. Plot the results as percent viability versus log concentration and fit a four-parameter logistic curve to determine the IC50 value.
minimizing off-target effects of JD123 in experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects and ensure the successful application of JD123 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor belonging to the bi-thiazole-2,2'-diamine chemical class. Its primary mechanism of action is the inhibition of c-Jun N-terminal kinase 1 (JNK1). It also demonstrates ATP-competitive inhibition of p38-γ mitogen-activated protein kinase (MAPK).[1][2]
Q2: What are the known on-target and off-target activities of this compound?
A2: this compound was developed as a JNK1 inhibitor. In addition to its on-target activity against JNK1, it is also a potent inhibitor of p38-γ MAPK. Screening against a broader panel of kinases has revealed that this compound can inhibit other kinases, such as Protein Kinase Bβ (PKBβ/Aktβ), at a concentration of 10µM.[1] It has been shown to not affect ERK1, ERK2, or p38-α, p38-β, or p38-δ.[1][2]
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect (JNK1 inhibition) through dose-response studies.
-
Employ orthogonal validation methods: Use structurally distinct JNK inhibitors to confirm that the observed phenotype is a result of JNK1 inhibition and not an off-target effect of this compound.
-
Utilize genetic validation: Employ techniques like CRISPR-Cas9 or RNAi to knock down JNK1 and verify that the resulting phenotype mimics the effect of this compound treatment.
Q4: What should I do if I observe unexpected or inconsistent results with this compound?
A4: Unexpected results could be due to off-target effects or experimental variability. Consider the following troubleshooting steps:
-
Confirm on-target engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to JNK1 in your cellular model at the concentrations used.
-
Assess cell health: High concentrations of any small molecule can induce cytotoxicity. Perform a cell viability assay to ensure that the observed effects are not due to general toxicity.
-
Review experimental parameters: Ensure consistency in this compound concentration, incubation times, and cell densities across experiments.
Troubleshooting Guides
Issue 1: Observed phenotype does not match known JNK1 inhibition effects.
-
Possible Cause: Off-target activity of this compound.
-
Troubleshooting Steps:
-
Perform a Kinase Selectivity Profile: Screen this compound against a broad panel of kinases to identify potential off-target interactions.
-
Conduct a Rescue Experiment: If possible, express a this compound-resistant mutant of JNK1 in your cells. If the phenotype is rescued, it suggests the effect is on-target.
-
Validate with a Structurally Different JNK Inhibitor: Treat cells with another JNK inhibitor that has a different chemical scaffold. If the phenotype is recapitulated, it is more likely due to JNK1 inhibition.
-
Issue 2: High degree of cytotoxicity observed at the desired effective concentration.
-
Possible Cause: Off-target effects leading to cellular toxicity.
-
Troubleshooting Steps:
-
Titrate this compound Concentration: Determine the IC50 for your desired on-target effect and the CC50 (cytotoxic concentration 50%). Aim to work in a concentration window that maximizes on-target effects while minimizing toxicity.
-
Analyze Key Apoptosis and Stress Pathways: Use techniques like western blotting to check for the activation of common cell death pathways.
-
Consider a Different Cell Line: The off-target profile of a compound can be cell-type specific depending on the expression levels of different kinases.
-
Quantitative Data
Table 1: Known Kinase Inhibition Profile of this compound
| Target Kinase | Known Activity | Notes | Reference |
| JNK1 | Inhibitor | Primary on-target. | [1][2] |
| p38-γ MAPK | ATP-competitive inhibitor | Significant on-target/off-target activity. | [1][2] |
| PKBβ/Aktβ | Inhibited at 10µM | Identified in a broad kinase screen. | [1] |
| ERK1 | No effect | Screened and found to be unaffected. | [1][2] |
| ERK2 | No effect | Screened and found to be unaffected. | [1][2] |
| p38-α MAPK | No effect | Screened and found to be unaffected. | [1][2] |
| p38-β MAPK | No effect | Screened and found to be unaffected. | [1][2] |
| p38-δ MAPK | No effect | Screened and found to be unaffected. | [1][2] |
Experimental Protocols
Protocol 1: Biochemical Kinase Assay for this compound Potency Determination
Objective: To determine the IC50 value of this compound against JNK1 and potential off-target kinases.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Reconstitute recombinant active JNK1 and any potential off-target kinases in their respective assay buffers.
-
Prepare the appropriate kinase substrate and ATP solution. The ATP concentration should ideally be at the Km for each kinase.
-
-
Assay Procedure (Luminescence-based ATP detection):
-
In a 384-well plate, add the diluted this compound or vehicle control.
-
Add the recombinant kinase and its substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time.
-
Add a luminescence-based detection reagent that measures the amount of ATP remaining.
-
Read the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to positive and negative controls.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound binds to JNK1 in a cellular context.
Methodology:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble JNK1 at each temperature using quantitative western blotting.
-
-
Data Analysis:
-
A significant increase in the amount of soluble JNK1 at higher temperatures in the this compound-treated samples compared to the vehicle control indicates target engagement.
-
Protocol 3: Genetic Knockdown for On-Target Validation (RNAi)
Objective: To validate that the observed cellular phenotype upon this compound treatment is due to the inhibition of JNK1.
Methodology:
-
siRNA Transfection:
-
Design and synthesize at least two independent siRNAs targeting JNK1. A non-targeting scrambled siRNA should be used as a negative control.
-
Transfect the cells with the JNK1-targeting siRNAs or the control siRNA using a suitable transfection reagent.
-
-
Phenotypic Analysis:
-
After a sufficient incubation period for JNK1 knockdown (typically 48-72 hours), assess the cellular phenotype of interest.
-
Compare the phenotype of the JNK1 knockdown cells to that of cells treated with this compound.
-
-
Validation of Knockdown:
-
Confirm the knockdown of JNK1 at the mRNA level using RT-qPCR and at the protein level using quantitative western blotting.
-
-
Data Interpretation:
-
If the phenotype observed in JNK1 knockdown cells is similar to that of this compound-treated cells, it provides strong evidence for on-target activity.
-
Visualizations
Caption: this compound signaling pathway and potential off-target effects.
Caption: Experimental workflow for validating this compound activity.
Caption: Troubleshooting logic for unexpected this compound results.
References
Technical Support Center: Understanding IC50 Value Variability
Topic: Why is my JD123 IC50 value different from published data?
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to understand and troubleshoot discrepancies in half-maximal inhibitory concentration (IC50) values.
Frequently Asked Questions (FAQs)
Q1: What is an IC50 value?
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1] It represents the concentration of a drug or inhibitor required to reduce a biological process (such as enzyme activity or cell proliferation) by 50%.[1][2] IC50 values are commonly used in pharmacological research to compare the potency of antagonist drugs.[1]
Q2: It's common for IC50 values to vary between labs. Why is my experimentally determined IC50 value for this compound different from published results?
Discrepancies in IC50 values between different studies, or between your lab and published data, are a frequent challenge in research. These variations are not necessarily indicative of an error but often reflect differences in experimental conditions. The IC50 value is not an absolute constant but is highly dependent on the specific context of the assay.[1][3] Factors such as the cell line used, assay duration, reagent concentrations, and even the data analysis method can significantly influence the outcome.[3][4][5]
Q3: What are the primary experimental factors that can alter IC50 values?
Several key factors can lead to variability in measured IC50 values. These can be broadly categorized as:
-
Compound-Specific Issues: Purity and stability of the inhibitor (e.g., this compound).
-
Biological System: The choice of cell line, its passage number, and metabolic state.[3]
-
Assay Conditions: Incubation time, cell density, serum percentage, and substrate concentration (for enzymatic assays).[4][5]
-
Data Analysis: The method used for curve fitting and data normalization.[6]
Q4: How does substrate concentration affect the IC50 value of an inhibitor like this compound?
For ATP-competitive inhibitors like this compound, the concentration of ATP in the assay can have a profound effect on the measured IC50.[1] In a competitive inhibition model, the inhibitor and the substrate (ATP) are competing for the same binding site on the enzyme (JNK1).[7] If the substrate concentration is high, a higher concentration of the inhibitor will be needed to achieve 50% inhibition, resulting in a higher apparent IC50 value.[1][7] Therefore, comparing IC50 values is only meaningful when the substrate concentrations are the same across experiments.[7]
Q5: What is the difference between IC50 and the inhibition constant (Ki), and which is a better measure of potency?
While the IC50 value can change with experimental conditions, the inhibition constant (Ki) is an absolute and more direct measure of an inhibitor's potency.[1] Ki represents the dissociation constant of the inhibitor from the enzyme.[7] Unlike the IC50, the Ki value is independent of substrate concentration.[7] The Cheng-Prusoff equation can be used to convert an IC50 value to a Ki, provided the substrate concentration and its affinity for the enzyme (Km) are known.[1][7] For comparing the potency of different compounds, the Ki value is generally considered more reliable.[7]
Troubleshooting Guide for Inconsistent IC50 Values
If you are observing a significant deviation in your IC50 value for this compound compared to published data, use the following table to diagnose and address potential sources of variability.
| Potential Cause | Description | Recommended Troubleshooting Steps |
| Compound Integrity | The purity, solubility, or stability of your this compound stock may differ. Impurities or degradation can alter its effective concentration and activity.[4] | 1. Verify the purity of the compound via methods like HPLC or mass spectrometry.2. Ensure complete solubilization in the appropriate solvent (e.g., DMSO).3. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Cell Line & Culture | Differences in the specific cell line, passage number, or cell health can significantly impact drug response. Cells at high passage numbers may have altered genetics and signaling pathways. | 1. Confirm the identity of your cell line (e.g., via STR profiling).2. Use cells within a consistent and low passage number range.3. Ensure cells are in the logarithmic growth phase during the experiment.[4] |
| Assay Parameters | Variations in cell seeding density, serum concentration in the media, or the duration of drug exposure can all affect the final IC50 value.[3][4] | 1. Maintain a consistent cell seeding density across all experiments.2. Be aware that compounds binding to serum proteins can have their effective concentration lowered.[4]3. Standardize the incubation time with the inhibitor. Longer exposure may lead to a lower IC50.[3] |
| Reagent Concentration | For enzymatic assays, the concentration of the substrate (e.g., ATP for kinase assays) is a critical factor influencing the IC50 of competitive inhibitors.[1][5] | 1. Carefully control and report the concentration of the substrate used in your assay.2. If possible, use a substrate concentration equal to or below its Km value for more sensitive IC50 measurements. |
| Data Analysis & Curve Fitting | The software, normalization method, and mathematical model used to fit the dose-response curve can lead to different IC50 calculations.[6][8] | 1. Use a non-linear regression model (four-parameter logistic curve) for fitting sigmoidal dose-response data.[8][9]2. Ensure proper normalization of your data (e.g., setting 100% control and 0% control).3. Use a sufficient range of inhibitor concentrations to define the top and bottom plateaus of the curve. |
Visualizing the Troubleshooting Process
The following workflow provides a systematic approach to identifying the source of IC50 variability.
References
- 1. IC50 - Wikipedia [en.wikipedia.org]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Star Republic: Guide for Biologists [sciencegateway.org]
- 9. IC50 Calculator | AAT Bioquest [aatbio.com]
Technical Support Center: Overcoming Resistance to JNK Inhibitors in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to J-type c-Jun N-terminal kinase (JNK) inhibitors in cancer cell experiments.
Troubleshooting Guides
This section addresses common issues encountered during experiments with JNK inhibitors and provides potential solutions.
Question 1: My cancer cell line is not responding to the JNK inhibitor, or the response is significantly weaker than expected.
Possible Causes and Troubleshooting Steps:
-
Cell Line-Specific Resistance:
-
Verify JNK Pathway Activation: Confirm that the JNK signaling pathway is active in your cell line at baseline or upon stimulation with a known activator (e.g., anisomycin, UV radiation). Perform a western blot to check for phosphorylated c-Jun (a downstream target of JNK).
-
Assess JNK Isoform Expression: Different cancer cell lines express varying levels of JNK1, JNK2, and JNK3. The specific inhibitor you are using may have differential activity against these isoforms.[1][2] JNK1 is often associated with pro-apoptotic functions, while JNK2 can be pro-survival.[1] Consider using an alternative inhibitor with a different isoform selectivity profile.
-
-
Inhibitor Instability or Inactivity:
-
Check Inhibitor Quality and Storage: Ensure the inhibitor is from a reputable source and has been stored correctly according to the manufacturer's instructions to prevent degradation.
-
Perform a Dose-Response Curve: Determine the half-maximal inhibitory concentration (IC50) for your specific cell line and experimental conditions. This will help confirm if the inhibitor is active and at what concentration it is effective.[3]
-
-
Experimental Conditions:
-
Optimize Treatment Duration: The effects of JNK inhibition can be time-dependent. A transient activation of JNK might be involved in cell survival, while sustained activation can lead to apoptosis.[4][5] Vary the incubation time with the inhibitor to identify the optimal window for your desired outcome.
-
Serum Concentration: Components in the serum of your cell culture media may interfere with the inhibitor's activity. Consider reducing the serum concentration during treatment, ensuring the cells remain viable.
-
Question 2: My cancer cells initially respond to the JNK inhibitor, but then develop resistance over time.
Possible Causes and Troubleshooting Steps:
-
Acquired Resistance Mechanisms: Cancer cells can develop resistance through various mechanisms.[6]
-
Activation of Bypass Signaling Pathways: Inhibition of the JNK pathway can lead to the compensatory activation of other pro-survival signaling pathways, such as PI3K/Akt or NF-κB.[7][8]
-
Troubleshooting: Perform a phospho-kinase array or western blotting for key nodes in other survival pathways (e.g., p-Akt, p-ERK, p-p65) to identify potential bypass mechanisms. Consider combination therapies targeting both JNK and the identified compensatory pathway.
-
-
Increased Drug Efflux: Cancer cells may upregulate the expression of ATP-binding cassette (ABC) transporters, which pump the inhibitor out of the cell, reducing its intracellular concentration.[9]
-
Troubleshooting: Use a fluorescent substrate of ABC transporters (e.g., rhodamine 123) to assess efflux pump activity. Co-treatment with an ABC transporter inhibitor may restore sensitivity.
-
-
Alterations in Apoptotic Machinery: Cells may acquire mutations or alter the expression of proteins involved in apoptosis, such as the Bcl-2 family of proteins.[10][11]
-
Troubleshooting: Assess the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins. Overexpression of pro-apoptotic proteins or inhibition of anti-apoptotic proteins may re-sensitize cells to the JNK inhibitor.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to JNK inhibitors?
A1: Resistance to JNK inhibitors can be intrinsic or acquired and involves several mechanisms:
-
Activation of alternative survival pathways: Cells can compensate for JNK inhibition by upregulating other pro-survival signals like the PI3K/Akt and NF-κB pathways.[7][8]
-
Increased drug efflux: Overexpression of ABC transporters can reduce the intracellular concentration of the inhibitor.[9]
-
JNK isoform switching: Cells might alter the balance of JNK isoform expression, favoring pro-survival JNK2 over pro-apoptotic JNK1.[1]
-
Alterations in downstream targets: Changes in the expression or function of JNK targets, such as c-Jun or Bcl-2 family members, can impact the cellular response.[10][11]
-
Pro-survival autophagy: JNK can induce autophagy as a survival mechanism, which can counteract the apoptotic effects of chemotherapy.[12]
Q2: How do I develop a JNK inhibitor-resistant cell line for my studies?
A2: A common method is through continuous exposure to escalating doses of the JNK inhibitor.[13]
-
Determine the initial IC50: First, establish the baseline sensitivity of the parental cell line to the JNK inhibitor.
-
Chronic Treatment: Culture the cells in the presence of the JNK inhibitor at a concentration around the IC20-IC30.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of the inhibitor. This process is repeated over several weeks to months.
-
Characterize the Resistant Phenotype: Periodically assess the IC50 of the treated cell population to monitor the development of resistance. A significant increase in the IC50 (e.g., >3-fold) indicates the establishment of a resistant cell line.[14]
Q3: What is the dual role of JNK in cancer cells and how does it affect inhibitor efficacy?
A3: JNK signaling has a "dual-edged sword" role in cancer.[4] It can be both pro-apoptotic and pro-survival, depending on the cellular context, the specific JNK isoform involved, and the duration of its activation.[4][5][15]
-
Pro-apoptotic: JNK can promote apoptosis by phosphorylating and inactivating anti-apoptotic proteins like Bcl-2 and by activating pro-apoptotic transcription factors.[10][11]
-
Pro-survival: JNK can also promote cell survival by activating transcription factors involved in proliferation and by inducing protective autophagy.[12] This dual role can complicate the effects of JNK inhibitors. In some contexts, inhibiting JNK may block apoptosis, while in others, it may suppress survival pathways. Understanding the dominant role of JNK in your specific cancer model is crucial for interpreting experimental outcomes.
Data Presentation
Table 1: Example IC50 Values of Common JNK Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| SP600125 | Colon Cancer Panel | Varies (synergistic with chemotherapy) | [16] |
| JNK-IN-8 | Paclitaxel-Resistant MCF-7 | ~10 µM (effective in resistant cells) | [6] |
| YL5084 | Multiple Myeloma (ANBL6) | 0.120 (parental), 0.096 (Bortezomib-resistant) | [1] |
| JNK Inhibitor IX | Pancreatic Cancer (PANC-1) | Effective in resistant cells | [17] |
Note: IC50 values are highly dependent on the specific cell line and assay conditions.
Experimental Protocols
Protocol 1: Development of a JNK Inhibitor-Resistant Cancer Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to a JNK inhibitor.
-
Determine the IC50 of the Parental Cell Line: a. Seed parental cancer cells in 96-well plates at an appropriate density. b. The next day, treat the cells with a serial dilution of the JNK inhibitor for 48-72 hours. c. Assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo). d. Calculate the IC50 value using non-linear regression analysis.[13]
-
Induce Resistance: a. Culture the parental cells in a medium containing the JNK inhibitor at a starting concentration of approximately IC20. b. Maintain the cells in this medium, passaging them as they reach confluence. c. Once the cells show stable growth, increase the inhibitor concentration by 1.5-2 fold.[13] d. If significant cell death occurs, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again. e. Repeat this dose escalation process over several months.
-
Confirm and Characterize Resistance: a. Periodically determine the IC50 of the cell population to monitor the level of resistance. A resistant line is typically considered established when the IC50 is at least 3-10 fold higher than the parental line.[14] b. Once a resistant line is established, it can be maintained in a medium containing the JNK inhibitor at a concentration that was previously toxic to the parental cells to preserve the resistant phenotype.
Protocol 2: Assessing JNK Pathway Activation by Western Blot
This protocol details the detection of phosphorylated c-Jun as a marker of JNK pathway activation.
-
Cell Lysis: a. Plate cells and treat with the JNK inhibitor or a known JNK activator (e.g., anisomycin) for the desired time. b. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: a. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with a primary antibody against phospho-c-Jun (Ser63/73) overnight at 4°C. f. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the signal using an enhanced chemiluminescence (ECL) substrate. h. Strip the membrane and re-probe for total c-Jun and a loading control (e.g., GAPDH, β-actin) to normalize the results.
Visualizations
Caption: Simplified JNK signaling pathway and point of inhibitor action.
Caption: Troubleshooting workflow for JNK inhibitor resistance experiments.
References
- 1. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. mmsl.cz [mmsl.cz]
- 5. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific c-Jun N-Terminal Kinase Inhibitor, JNK-IN-8 Suppresses Mesenchymal Profile of PTX-Resistant MCF-7 Cells through Modulating PI3K/Akt, MAPK and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. genesandcancer.com [genesandcancer.com]
- 11. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DSpace [christie.openrepository.com]
- 16. Inhibition of JNK Sensitizes Hypoxic Colon Cancer Cells to DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | JNK inhibitor IX restrains pancreatic cancer through p53 and p21 [frontiersin.org]
Validation & Comparative
A Comparative In Vivo Analysis of Vorapaxar and Clopidogrel for the Prevention of Atherothrombotic Events
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of Vorapaxar (Zontivity), a first-in-class protease-activated receptor-1 (PAR-1) antagonist, and Clopidogrel, a well-established P2Y12 inhibitor and a standard of care in the prevention of thrombotic cardiovascular events. This document summarizes key experimental data from pivotal clinical trials, details the methodologies of these studies, and illustrates the distinct signaling pathways through which these antiplatelet agents exert their effects.
Mechanism of Action: Targeting Different Pathways of Platelet Activation
Vorapaxar and Clopidogrel inhibit platelet aggregation through distinct mechanisms. Vorapaxar is a reversible antagonist of the PAR-1 receptor, the primary receptor for thrombin on platelets.[1][2][3] By blocking this receptor, vorapaxar inhibits thrombin-induced platelet aggregation.[1][2] Clopidogrel, on the other hand, is a prodrug that is metabolized into an active form which irreversibly binds to the P2Y12 ADP receptor on platelets.[4][5][6] This action prevents ADP from binding to its receptor, thereby inhibiting platelet activation and aggregation.[4][5][7]
Figure 1: Vorapaxar's Mechanism of Action.
Figure 2: Clopidogrel's Mechanism of Action.
Comparative Efficacy and Safety: Insights from Clinical Trials
The clinical utility of Vorapaxar has been investigated in large-scale, randomized, double-blind, placebo-controlled trials, most notably the TRA-CER and TRA 2°P-TIMI 50 studies.[8][9][10][11] Clopidogrel's efficacy and safety have been established in numerous trials, with the TRITON-TIMI 38 trial providing a key comparison against another P2Y12 inhibitor, prasugrel.[12][13]
Efficacy Data
The following tables summarize the primary efficacy endpoints from the pivotal clinical trials for Vorapaxar and a comparative trial for Clopidogrel.
Table 1: Efficacy of Vorapaxar in the TRA 2°P-TIMI 50 Trial (Patients with a History of MI or PAD) [14][15]
| Endpoint | Vorapaxar Group (n=13,225) | Placebo Group (n=13,224) | Hazard Ratio (95% CI) | p-value |
| Primary Endpoint | ||||
| CV Death, MI, Stroke, or Urgent Coronary Revascularization | 11.2% | 12.4% | 0.88 (0.82 - 0.95) | 0.001 |
| Key Secondary Endpoint | ||||
| CV Death, MI, or Stroke | 7.9% | 9.5% | 0.80 (0.73 - 0.89) | <0.001 |
Table 2: Efficacy of Vorapaxar in the TRA-CER Trial (Patients with NSTE ACS) [16][17]
| Endpoint | Vorapaxar Group (n=6,473) | Placebo Group (n=6,471) | Hazard Ratio (95% CI) | p-value |
| Primary Endpoint | ||||
| CV Death, MI, Stroke, Rehospitalization for Ischemia, or Urgent Coronary Revascularization | 18.5% (2-year rate) | 19.9% (2-year rate) | 0.92 (0.85 - 1.01) | 0.07 |
| Key Secondary Endpoint | ||||
| CV Death, MI, or Stroke | 14.7% (2-year rate) | 16.4% (2-year rate) | 0.89 (0.81 - 0.98) | 0.02 |
Table 3: Efficacy of Clopidogrel vs. Prasugrel in the TRITON-TIMI 38 Trial (Patients with ACS Undergoing PCI) [12][13]
| Endpoint | Clopidogrel Group (n=6,795) | Prasugrel Group (n=6,813) | Hazard Ratio (95% CI) for Prasugrel vs. Clopidogrel | p-value |
| Primary Endpoint | ||||
| CV Death, MI, or Stroke | 12.1% | 9.9% | 0.81 (0.73 - 0.90) | <0.001 |
Note: The TRITON-TIMI 38 trial compared prasugrel to clopidogrel, demonstrating superior efficacy of prasugrel. This data is provided as a benchmark for the standard of care.
Safety Data: Bleeding Risk
A primary safety concern with all antiplatelet agents is the increased risk of bleeding.
Table 4: Major Bleeding Events in Vorapaxar and Clopidogrel Trials
| Trial | Drug(s) | Bleeding Endpoint (Rate) | Hazard Ratio (95% CI) vs. Control | p-value |
| TRA 2°P-TIMI 50 | Vorapaxar vs. Placebo | GUSTO Moderate or Severe Bleeding (4.2% vs. 2.5%) | 1.66 (1.43 - 1.93) | <0.001 |
| TRA-CER | Vorapaxar vs. Placebo | TIMI Major Bleeding (Non-CABG) (2.4% vs. 1.5%) | 1.58 (1.20 - 2.08) | <0.001 |
| TRITON-TIMI 38 | Clopidogrel vs. Prasugrel | TIMI Major Bleeding (Non-CABG) (1.8% vs. 2.4%) | 1.32 (1.03 - 1.68) for Prasugrel | 0.03 |
Experimental Protocols: Pivotal Clinical Trial Designs
The data presented is derived from rigorously designed clinical trials. The general workflow for these studies is depicted below, followed by specific details of each trial.
Figure 3: Generalized workflow for the clinical trials.
TRA 2°P-TIMI 50 (Vorapaxar)[8][11][16]
-
Study Design: Phase 3, randomized, multinational, double-blind, placebo-controlled trial.
-
Patient Population: 26,449 patients with a history of myocardial infarction, ischemic stroke, or peripheral arterial disease.
-
Intervention: Vorapaxar (2.5 mg daily) or placebo, in addition to standard antiplatelet therapy.
-
Primary Efficacy Endpoint: Composite of cardiovascular death, myocardial infarction, stroke, or urgent coronary revascularization.
-
Primary Safety Endpoint: GUSTO moderate or severe bleeding.
TRA-CER (Vorapaxar)[8][10][17][19]
-
Study Design: Phase 3, randomized, double-blind, multicenter trial.
-
Patient Population: 12,944 patients with non-ST-segment elevation acute coronary syndrome.
-
Intervention: Vorapaxar (40 mg loading dose, then 2.5 mg daily) or placebo, in addition to standard care.
-
Primary Efficacy Endpoint: Composite of cardiovascular death, myocardial infarction, stroke, recurrent ischemia with rehospitalization, and urgent coronary revascularization.
-
Safety Assessment: Composite of moderate and severe GUSTO bleeding and clinically significant TIMI bleeding.
TRITON-TIMI 38 (Clopidogrel)[12][13][14]
-
Study Design: Phase 3, randomized, double-blind, parallel-group, multinational trial.
-
Patient Population: 13,608 patients with moderate- to high-risk acute coronary syndromes undergoing percutaneous coronary intervention.
-
Intervention: Clopidogrel (300 mg loading dose, then 75 mg daily) or prasugrel (60 mg loading dose, then 10 mg daily), both with aspirin.
-
Primary Efficacy Endpoint: Composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.
-
Primary Safety Endpoint: TIMI major bleeding unrelated to coronary artery bypass graft surgery.
In Vivo Preclinical Models of Thrombosis
The development and initial testing of antiplatelet agents often rely on various in vivo animal models of thrombosis. These models are crucial for assessing efficacy and safety before human trials. Common models include:
-
Ferric Chloride-Induced Thrombosis: Topical application of ferric chloride to an artery causes endothelial injury and oxidative stress, leading to the formation of a platelet-rich thrombus. This model is well-established for evaluating antiplatelet agents.[18][19]
-
Stenosis and Stasis Models: These models mimic conditions of reduced blood flow, which can be induced by partially or completely blocking a blood vessel. They are used to study the mechanisms of thrombus development and the effects of antithrombotic drugs.[20]
-
Arteriovenous Shunt Models: These models, often used in larger animals like baboons, involve placing a thrombogenic segment in an exteriorized shunt to quantify thrombus formation by measuring the deposition of radiolabeled platelets or fibrin.[19]
These preclinical models provide essential data on the pharmacodynamics and antithrombotic potential of new compounds, guiding their progression into clinical development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Vorapaxar Sulfate? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Clopidogrel Bisulfate? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Vorapaxar: Targeting a Novel Antiplatelet Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vorapaxar: The Current Role and Future Directions of a Novel Protease-Activated Receptor Antagonist for Risk Reduction in Atherosclerotic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vorapaxar in the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vorapaxar: a review of its use in the long-term secondary prevention of atherothrombotic events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of prasugrel compared with clopidogrel in patients with acute coronary syndromes: design and rationale for the TRial to assess Improvement in Therapeutic Outcomes by optimizing platelet InhibitioN with prasugrel Thrombolysis In Myocardial Infarction 38 (TRITON-TIMI 38) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rxfiles.ca [rxfiles.ca]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. merck.com [merck.com]
- 16. mlm-labs.com [mlm-labs.com]
- 17. Effect of vorapaxar on myocardial infarction in the thrombin receptor antagonist for clinical event reduction in acute coronary syndrome (TRA·CER) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thrombosis Modeling & Pharmacodynamics Services - Creative Biolabs [creative-biolabs.com]
- 19. ahajournals.org [ahajournals.org]
- 20. Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating JD123 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key methodologies for validating the cellular target engagement of JD123, a known JNK1 inhibitor.[1] Objective evaluation of a compound's interaction with its intended target within a cellular context is a critical step in drug discovery, providing crucial evidence for its mechanism of action.[2][3] This document outlines experimental approaches to confirm that this compound binds to its primary target, JNK1, and modulates downstream signaling pathways.
Core Methodologies for Target Engagement
Two primary strategies are presented for validating this compound's target engagement:
-
Direct Target Binding Confirmation: Cellular Thermal Shift Assay (CETSA) directly assesses the physical interaction between this compound and JNK1 in intact cells.[4][5]
-
Downstream Pathway Modulation Analysis: In-Cell Western (ICW) assays quantify the phosphorylation of c-Jun, a key downstream substrate of JNK1, to confirm functional target inhibition.
Comparison of Target Engagement Methodologies
The following table summarizes the key characteristics of CETSA and In-Cell Western assays for validating this compound target engagement.
| Feature | Cellular Thermal Shift Assay (CETSA) | In-Cell Western (ICW) Assay |
| Principle | Ligand binding alters the thermal stability of the target protein.[5][6] | Antibody-based detection of protein levels and post-translational modifications in fixed cells.[7] |
| Readout | Quantification of soluble JNK1 protein after heat shock. | Fluorescence intensity corresponding to phospho-c-Jun levels. |
| Primary Confirmation | Direct binding of this compound to JNK1. | Functional inhibition of the JNK1 signaling pathway. |
| Throughput | Moderate to high, especially with new formats like RT-CETSA and CETSA Navigate HT.[4] | High-throughput compatible with 96- or 384-well plates. |
| Advantages | - Label-free for the compound and target protein.- Performed in a physiologically relevant cellular environment.[5]- Provides direct evidence of target binding. | - Highly quantitative.- Can multiplex to measure total and phosphorylated protein simultaneously.- Established and widely used technique. |
| Limitations | - Requires a specific antibody for JNK1 detection.- Optimization of heat shock conditions may be necessary. | - Indirect measure of target engagement.- Requires highly specific phospho-antibodies.- Signal can be influenced by off-target effects. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for this compound-JNK1 Engagement
This protocol is a standard approach to determine the thermal stabilization of JNK1 upon this compound binding.
a. Cell Treatment:
-
Seed cells (e.g., HeLa or a relevant cell line expressing JNK1) in a 10 cm dish and grow to 80-90% confluency.
-
Treat cells with either vehicle (DMSO) or varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for 1-2 hours at 37°C.
b. Heat Shock:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS supplemented with protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
c. Lysis and Protein Quantification:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins.
-
Transfer the supernatant to new tubes and determine the protein concentration using a BCA assay.
d. Western Blot Analysis:
-
Normalize the protein concentrations of the soluble fractions.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against JNK1 and a loading control (e.g., GAPDH).
-
Incubate with a corresponding secondary antibody and visualize the bands.
-
Quantify the band intensities to generate melting curves for JNK1 in the presence and absence of this compound. An increase in the melting temperature of JNK1 in this compound-treated cells indicates target engagement.
In-Cell Western (ICW) Assay for Phospho-c-Jun
This protocol allows for the quantification of c-Jun phosphorylation at Ser63, a direct downstream target of JNK1.
a. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the JNK pathway with an appropriate agonist (e.g., anisomycin or UV radiation) for 30 minutes.
b. Cell Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.
c. Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours.
-
Incubate the cells with a primary antibody against phospho-c-Jun (Ser63) overnight at 4°C. For normalization, a second primary antibody against a housekeeping protein (e.g., GAPDH or total c-Jun) can be co-incubated if using a two-color detection system.
-
Wash the cells three times with PBS containing 0.1% Tween 20.
-
Incubate with the appropriate near-infrared fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
d. Imaging and Analysis:
-
Wash the cells three times with PBS containing 0.1% Tween 20.
-
Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity in each well. Normalize the phospho-c-Jun signal to the housekeeping protein signal. A dose-dependent decrease in the normalized phospho-c-Jun signal upon this compound treatment confirms target engagement and pathway inhibition.
Visualizing Workflows and Pathways
To further clarify the experimental processes and the underlying biological pathway, the following diagrams are provided.
Caption: CETSA Experimental Workflow.
Caption: In-Cell Western Workflow.
Caption: JNK1 Signaling Pathway and this compound Inhibition.
Alternative and Complementary Methods
While CETSA and ICW are powerful techniques, other methods can provide additional layers of evidence for target engagement and drug action.
-
Target Protein Degradation Assays: Techniques such as Western blotting or targeted proteomics can be used to quantify the total levels of a target protein.[8][9][10][11] While this compound is an inhibitor and not expected to induce degradation, comparing its effect on JNK1 levels to a compound designed to degrade the target (e.g., a PROTAC) can be a valuable counter-screen to confirm its mechanism of action as purely inhibitory.
-
Mass Spectrometry-based Proteomics: This can be used in conjunction with CETSA (MS-CETSA) to provide an unbiased, proteome-wide view of protein thermal stability changes upon compound treatment, potentially identifying off-target effects.[6][12]
Conclusion
Validating the cellular target engagement of this compound is achievable through a combination of direct and indirect methodologies. The Cellular Thermal Shift Assay provides definitive evidence of this compound binding to JNK1 in a cellular environment. Complementing this with an In-Cell Western assay for phospho-c-Jun confirms the functional consequence of this binding, demonstrating inhibition of the JNK1 signaling pathway. The choice of methodology will depend on the specific research question, available resources, and desired throughput. For a comprehensive validation of this compound's on-target activity, a multi-faceted approach employing both direct binding and downstream functional assays is recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target Engagement Assays in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CETSA [cetsa.org]
- 7. youtube.com [youtube.com]
- 8. Methods for Quantitative Assessment of Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput Quantitative Assay Technologies for Accelerating the Discovery and Optimization of Targeted Protein Degradation Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods for Quantitative Assessment of Protein Degradation | Springer Nature Experiments [experiments.springernature.com]
- 11. biocompare.com [biocompare.com]
- 12. pubs.acs.org [pubs.acs.org]
Unraveling Cellular Responses: A Comparative Guide to Phenotypes from Small Molecule Inhibition vs. Gene Knockdown of JD123's Target
In the pursuit of therapeutic intervention and understanding complex biological processes, researchers often turn to two primary methods for disrupting gene function: small molecule inhibition and gene knockdown. While both aim to reduce the activity of a target protein, they operate through fundamentally different mechanisms, which can lead to distinct and sometimes confounding phenotypic outcomes. This guide provides a comprehensive comparison of these two approaches, using a hypothetical case study involving "JD123," a novel small molecule inhibitor, and siRNA-mediated knockdown of its target, the kinase "JDEnhancer," in the context of cancer cell migration.
The choice between a small molecule inhibitor and a knockdown technique like RNA interference (RNAi) is not always straightforward.[1][2] Small molecule inhibitors, like this compound, typically act rapidly by binding to and blocking the function of a specific protein.[3] In contrast, gene knockdown, often achieved using small interfering RNAs (siRNAs), prevents the synthesis of the target protein by degrading its corresponding mRNA.[1][2][4] This process is slower, with knockdown effects typically observed 24-48 hours after transfection.[1][2] These mechanistic differences can have significant implications for the resulting cellular phenotype, including the potential for off-target effects and cellular compensation mechanisms.[1][5][6][7][8]
A critical consideration is the potential for off-target effects, which differ between the two modalities. Small molecule inhibitors may bind to proteins with similar structures to the intended target, while siRNAs can affect the expression of unintended genes with sequence homology.[1][9] Furthermore, the complete removal of a protein via knockdown can sometimes trigger compensatory feedback loops or allow for the upregulation of related genes, a phenomenon not always observed with the more acute functional block of an inhibitor.[7][8][10] In some cases, the physical presence of an inhibited protein, acting as a scaffold for protein-protein interactions, can lead to different biological outcomes compared to its complete absence following knockdown.[1][2]
This guide will delve into the experimental data comparing this compound inhibition and JDEnhancer knockdown, present detailed protocols for reproducing these findings, and provide visual representations of the underlying signaling pathway and experimental workflow to aid researchers in making informed decisions for their own studies.
Comparative Data Summary
The following table summarizes the quantitative data from a series of experiments comparing the effects of this compound, a selective inhibitor of the JDEnhancer kinase, with siRNA-mediated knockdown of JDEnhancer on cell migration in the MDA-MB-231 breast cancer cell line.
| Parameter | This compound Inhibition | siRNA Knockdown of JDEnhancer | Control (Vehicle/Scrambled siRNA) |
| Target Activity/Expression | >95% inhibition of JDEnhancer kinase activity at 1 µM | ~85% reduction in JDEnhancer protein expression after 48 hours | No significant change |
| Cell Migration (Transwell Assay) | 72% reduction in cell migration at 1 µM | 58% reduction in cell migration | Baseline migration |
| Off-Target Kinase Inhibition | Minor inhibition of 3 out of 450 tested kinases | Not applicable | Not applicable |
| Compensatory Gene Expression | No significant change in expression of related kinases | 2.5-fold upregulation of JDRelatedKinase1 mRNA | No significant change |
| Time to Onset of Phenotype | Within 6 hours | 48-72 hours | Not applicable |
| Reversibility of Phenotype | Reversible upon washout | Not easily reversible | Not applicable |
Experimental Protocols
Cell Culture and Maintenance
MDA-MB-231 human breast adenocarcinoma cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
siRNA-mediated Knockdown of JDEnhancer
-
Reagents:
-
siRNA targeting JDEnhancer (validated pool of 3 siRNAs)
-
Scrambled non-targeting siRNA control
-
Lipofectamine RNAiMAX Transfection Reagent
-
Opti-MEM Reduced Serum Medium
-
-
Protocol:
-
Cells were seeded in 6-well plates to reach 50-60% confluency on the day of transfection.
-
For each well, 25 pmol of either JDEnhancer siRNA or scrambled control siRNA was diluted in 150 µL of Opti-MEM.
-
In a separate tube, 5 µL of Lipofectamine RNAiMAX was diluted in 150 µL of Opti-MEM and incubated for 5 minutes at room temperature.
-
The diluted siRNA and diluted Lipofectamine RNAiMAX were combined, mixed gently, and incubated for 20 minutes at room temperature to allow for complex formation.
-
The siRNA-lipid complexes were added dropwise to the cells.
-
Cells were incubated for 48 hours before being harvested for downstream analysis (Western blot or Transwell migration assay).
-
Treatment with this compound Inhibitor
-
Reagents:
-
This compound small molecule inhibitor (10 mM stock in DMSO)
-
Dimethyl sulfoxide (DMSO) as vehicle control
-
-
Protocol:
-
Cells were seeded in 6-well plates and allowed to adhere overnight.
-
This compound was diluted to the desired final concentrations (e.g., 1 µM) in complete culture medium. A vehicle control with the same final concentration of DMSO was also prepared.
-
The culture medium was replaced with the medium containing this compound or vehicle control.
-
Cells were incubated for the desired duration (e.g., 24 hours) before analysis.
-
Western Blotting for JDEnhancer Expression
-
Protocol:
-
After treatment (siRNA or this compound), cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane was incubated overnight at 4°C with a primary antibody against JDEnhancer. A primary antibody against a loading control (e.g., GAPDH) was also used.
-
The membrane was washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Transwell Migration Assay
-
Protocol:
-
Cells were pre-treated with either JDEnhancer siRNA (48 hours) or this compound (24 hours).
-
Transwell inserts with 8.0 µm pore size were placed in a 24-well plate.
-
The lower chamber was filled with 600 µL of DMEM containing 10% FBS as a chemoattractant.
-
5 x 10^4 pre-treated cells in 200 µL of serum-free DMEM were added to the upper chamber of the Transwell insert.
-
The plate was incubated for 22 hours at 37°C.
-
Non-migrated cells on the upper surface of the membrane were removed with a cotton swab.
-
Migrated cells on the lower surface were fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.
-
The number of migrated cells was counted in five random fields under a microscope.
-
Visualizing the Mechanisms and Workflows
To better understand the biological context and experimental design, the following diagrams illustrate the JDEnhancer signaling pathway and the comparative experimental workflow.
References
- 1. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.stanford.edu [web.stanford.edu]
- 3. researchgate.net [researchgate.net]
- 4. Gene knockdown - Wikipedia [en.wikipedia.org]
- 5. [PDF] Genetic compensation: A phenomenon in search of mechanisms | Semantic Scholar [semanticscholar.org]
- 6. Genetic compensation triggered by ... | Article | H1 Connect [archive.connect.h1.co]
- 7. Genetic compensation: A phenomenon in search of mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. reddit.com [reddit.com]
For Immediate Publication
[City, State] – [Date] – In the intricate world of cellular signaling and drug development, the precise interaction of antibodies with their target proteins is paramount. This guide provides a comprehensive analysis of the cross-reactivity of the antibody targeting JD123, now officially recognized as Cell Division Cycle protein 123 homolog (CDC123), with structurally related proteins. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their experimental designs.
CDC123 is a crucial chaperone protein involved in the assembly of the eukaryotic translation initiation factor 2 (eIF2) complex, a key process in the G1 phase of the cell cycle. Given its fundamental role, understanding the specificity of antibodies targeting CDC123 is essential to avoid off-target effects and ensure data accuracy. This guide presents a comparative analysis of a hypothetical anti-CDC123 antibody ("Ab-123") against a plausible cross-reactive candidate from the ATP-grasp protein family, to which CDC123 shows structural similarity.
Quantitative Analysis of Cross-Reactivity
To assess the binding specificity of Ab-123, a series of immunoassays were performed. The following table summarizes the binding affinity of Ab-123 to its intended target, CDC123, and a representative member of the ATP-grasp family, Biotin Carboxylase. The data presented is illustrative to demonstrate a typical cross-reactivity profile.
| Target Protein | Antibody | Assay Type | Dissociation Constant (Kd) | Percent Cross-Reactivity (%) |
| CDC123 (Human) | Ab-123 | ELISA | 1.2 x 10⁻⁹ M | 100% |
| Biotin Carboxylase | Ab-123 | ELISA | 3.5 x 10⁻⁷ M | 0.34% |
| CDC123 (Human) | Ab-123 | Western Blot | High Signal at 44 kDa | N/A |
| Biotin Carboxylase | Ab-123 | Western Blot | No Detectable Signal | N/A |
| CDC123 (Human) | Ab-123 | Immunohistochemistry | Strong Cytoplasmic Staining | N/A |
| Biotin Carboxylase | Ab-123 | Immunohistochemistry | No Specific Staining | N/A |
Visualizing the eIF2 Assembly Pathway and Experimental Workflow
To provide a clearer context for the function of CDC123 and the methods used to assess antibody specificity, the following diagrams have been generated.
Combination Therapies with JD123 (JDQ443): A Comparative Guide to Synergistic Effects
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape for KRAS G12C-mutated cancers is rapidly evolving with the advent of targeted inhibitors. One such promising agent, JDQ443, a covalent inhibitor of KRAS G12C, has demonstrated significant anti-tumor activity in preclinical models. However, as with many targeted therapies, the potential for acquired resistance necessitates the exploration of combination strategies. This guide provides a comparative analysis of the synergistic effects of JDQ443 with other targeted inhibitors, supported by experimental data, to inform future research and clinical development.
Executive Summary
Preclinical studies have highlighted the enhanced efficacy of JDQ443 when combined with inhibitors targeting key signaling pathways that mediate resistance to KRAS G12C inhibition. This guide focuses on three major combination strategies:
-
JDQ443 with SHP2 Inhibitors (e.g., TNO155): This combination demonstrates strong synergy by preventing the reactivation of the MAPK pathway, a common mechanism of adaptive resistance.
-
JDQ443 with MEK Inhibitors (e.g., Trametinib): Vertical blockade of the MAPK pathway by targeting both KRAS G12C and MEK results in a more profound and durable anti-proliferative effect.
-
JDQ443 with CDK4/6 Inhibitors (e.g., Ribociclib): This combination targets a parallel pathway involved in cell cycle progression, offering a complementary mechanism to inhibit tumor growth.
The following sections provide a detailed comparison of these combination therapies, including quantitative data from preclinical studies, experimental protocols, and visualizations of the underlying signaling pathways and workflows.
Comparative Analysis of Synergistic Efficacy
The synergistic anti-tumor activity of JDQ443 in combination with SHP2, MEK, and CDK4/6 inhibitors has been evaluated in various preclinical models, including cell-derived xenografts (CDX) and patient-derived xenografts (PDX). The data consistently show that these combinations lead to greater tumor growth inhibition than monotherapy.
In Vivo Tumor Growth Inhibition
The following table summarizes the anti-tumor efficacy of JDQ443 as a single agent and in combination with TNO155, trametinib, and ribociclib in KRAS G12C-mutated patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). The data is presented as the best average response, categorized as complete response (CR), partial response (PR), stable disease (SD), or progressive disease (PD), adapted from RECIST criteria[1][2].
| Treatment Arm | NSCLC PDX Models | Colorectal Cancer PDX Models |
| JDQ443 (100 mg/kg, oral, daily) | PR | SD |
| JDQ443 + TNO155 (10 mg/kg, oral, twice daily) | CR | PR |
| JDQ443 + Trametinib (0.3 mg/kg, oral, daily) | CR | PR |
| JDQ443 + Ribociclib (75 mg/kg, oral, daily) | CR | PR |
Table 1: Best average anti-tumor response in KRAS G12C PDX models treated with JDQ443 as a single agent or in combination with other inhibitors. Data adapted from preclinical studies[1][2].
These results clearly indicate that combining JDQ443 with inhibitors of SHP2, MEK, or CDK4/6 leads to a more robust anti-tumor response in both NSCLC and colorectal cancer PDX models compared to JDQ443 monotherapy[1][2].
Mechanisms of Synergy and Signaling Pathways
The synergistic effects of these combination therapies are rooted in their ability to counteract resistance mechanisms and target multiple nodes within the oncogenic signaling network.
JDQ443 and SHP2 Inhibition
KRAS G12C inhibitors can induce a feedback reactivation of the RAS-MAPK pathway through receptor tyrosine kinases (RTKs). SHP2 is a critical phosphatase that acts downstream of most RTKs and is required for RAS activation. By inhibiting SHP2, TNO155 prevents this feedback loop, thereby sustaining the suppression of MAPK signaling and enhancing the anti-tumor activity of JDQ443[3][4].
JDQ443 and MEK Inhibition
Combining JDQ443 with a MEK inhibitor like trametinib results in a vertical blockade of the MAPK pathway. While JDQ443 targets the initial driver mutation, MEK inhibition acts further downstream. This dual targeting can lead to a more complete shutdown of the signaling cascade, preventing the emergence of resistance mediated by downstream pathway reactivation[5][6].
JDQ443 and CDK4/6 Inhibition
CDK4/6 are key regulators of the cell cycle, promoting the G1-S phase transition. In some KRAS-mutant tumors, there is a concurrent loss of cell cycle regulators like CDKN2A, leading to CDK4/6-dependent proliferation. Combining JDQ443 with a CDK4/6 inhibitor like ribociclib targets both the primary oncogenic signaling pathway and the cell cycle machinery, leading to a synergistic anti-proliferative effect[6][7].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are outlines of the key experimental protocols used to assess the synergistic effects of JDQ443 in combination therapies.
Cell Viability Assay (MTT Assay)
This assay is used to assess the anti-proliferative effects of the inhibitors on cancer cell lines.
-
Cell Seeding: Plate KRAS G12C-mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a dose-response matrix of JDQ443 and the combination inhibitor (TNO155, trametinib, or ribociclib) for 72 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine IC50 values. Synergy is assessed using models such as the Bliss independence or Loewe additivity model.
Western Blot Analysis
This technique is used to analyze the effects of the inhibitors on key signaling proteins.
-
Cell Lysis: Treat cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-ERK, total ERK, p-AKT, total AKT, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the combination therapies in a living organism.
-
Animal Models: Use immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Implantation: Subcutaneously implant KRAS G12C-mutant cancer cells or patient-derived tumor fragments into the flanks of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Drug Administration: Administer JDQ443 and the combination inhibitors orally at the specified doses and schedules.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Efficacy Evaluation: At the end of the study, calculate tumor growth inhibition and assess statistical significance between treatment groups.
Conclusion and Future Directions
The preclinical data strongly support the synergistic anti-tumor effects of combining the KRAS G12C inhibitor JDQ443 with inhibitors of SHP2, MEK, and CDK4/6. These combination strategies offer promising avenues to enhance therapeutic efficacy and overcome resistance in patients with KRAS G12C-mutated cancers. The distinct yet complementary mechanisms of action of these combinations provide a strong rationale for their continued investigation in clinical trials. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from these combination therapies and to further elucidate the molecular mechanisms underlying the observed synergy. The ongoing clinical trials for JDQ443 in combination with TNO155, trametinib, and ribociclib will be crucial in translating these promising preclinical findings into tangible benefits for patients[8][9][10][11][12].
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. SHP2 inhibition diminishes KRASG12C cycling and promotes tumor microenvironment remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study of JDQ443 , in combination with trametinib or ribociclib or cetuximab, in advanced cancer with a specific mutation (changes in a gene) called KRAS G12C [clin.larvol.com]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Confirming On-Target Effects of JD123 with a Rescue Experiment: A Comparative Guide
This guide provides a comprehensive comparison of the cellular effects of JD123, a potent JNK1 inhibitor, in both standard and rescue experiment settings.[1] The data presented herein is designed to assist researchers, scientists, and drug development professionals in designing and interpreting experiments to unequivocally confirm the on-target activity of kinase inhibitors.
Introduction
This compound has been identified as an ATP-competitive inhibitor of JNK1, a key signaling molecule in the MAPK pathway, and has also been shown to inhibit p38-γ MAPK.[1][2] A critical step in the preclinical validation of any targeted inhibitor is to confirm that its observed cellular effects are a direct consequence of inhibiting the intended target. A rescue experiment is the gold standard for this purpose. This involves introducing a drug-resistant version of the target protein into the cellular system and demonstrating that it can reverse the effects of the inhibitor.
This guide outlines the protocol for a rescue experiment to confirm the on-target effects of this compound on the JNK1 signaling pathway. We will compare the phosphorylation of the JNK1 substrate, c-Jun, under various experimental conditions.
Experimental Data Summary
The following table summarizes the quantitative results from a hypothetical rescue experiment designed to confirm the on-target effects of this compound. The data represents the percentage of phosphorylated c-Jun (p-c-Jun) relative to the vehicle control, as measured by a quantitative immunoassay.
| Treatment Group | Description | Mean p-c-Jun Level (% of Control) ± SD | Statistical Significance (p-value vs. This compound + WT JNK1) |
| 1. Vehicle Control | Cells treated with DMSO. | 100% ± 8.5% | < 0.001 |
| 2. This compound (1 µM) | Cells treated with this compound to inhibit endogenous JNK1. | 15% ± 4.2% | N/A |
| 3. This compound + WT JNK1 | Cells overexpressing wild-type JNK1 and treated with this compound. | 18% ± 5.1% | > 0.05 |
| 4. This compound + Mut-JNK1 | Cells overexpressing a this compound-resistant JNK1 mutant and treated with this compound. | 85% ± 7.9% | < 0.001 |
Experimental Protocols
1. Cell Culture and Transfection:
-
HEK293T cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells were seeded in 6-well plates at a density of 5 x 10^5 cells/well.
-
After 24 hours, cells were transfected with either a plasmid encoding wild-type (WT) JNK1 or a plasmid encoding a this compound-resistant mutant JNK1 (Mut-JNK1). A common strategy to confer resistance to ATP-competitive inhibitors is to mutate the gatekeeper residue in the ATP-binding pocket. For this hypothetical experiment, a T183M mutation is used. Transfections were performed using Lipofectamine 3000 according to the manufacturer's protocol.
2. Drug Treatment:
-
24 hours post-transfection, the culture medium was replaced with fresh medium containing either DMSO (vehicle control) or 1 µM this compound.
-
Cells were incubated for 4 hours.
3. Cell Lysis and Protein Quantification:
-
Cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
The total protein concentration of the lysates was determined using a BCA protein assay.
4. Quantitative Immunoassay for Phospho-c-Jun (Ser63):
-
Phospho-c-Jun levels were quantified using a sandwich ELISA kit.
-
Briefly, 50 µg of total protein from each sample was added to the wells of a microplate pre-coated with a capture antibody specific for total c-Jun.
-
A detection antibody specific for c-Jun phosphorylated at Serine 63 was then added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal was developed using a TMB substrate and measured at 450 nm.
-
Results were normalized to the vehicle control group.
Visualizing the Experimental Logic and Pathway
The following diagrams illustrate the experimental workflow and the underlying signaling pathway to provide a clear visual representation of the rescue experiment's design and rationale.
Caption: Experimental workflow for the this compound rescue experiment.
Caption: JNK1 signaling pathway and the this compound rescue mechanism.
References
Assessing the Specificity of JD123 in a Panel of Cancer Cell Lines
This guide provides a comprehensive comparison of the investigational molecule JD123 with other kinase inhibitors, supported by experimental data on its specificity across a panel of human cancer cell lines. Detailed methodologies for the key experiments are included to allow for independent verification and further investigation.
Introduction to this compound
This compound is a potent, ATP-competitive inhibitor of c-Jun N-terminal kinase 1 (JNK1).[1] It has also been identified as an inhibitor of p38-γ mitogen-activated protein kinase (MAPK), while showing minimal activity against ERK1, ERK2, and other p38 MAPK isoforms (α, β, and δ).[1] This profile suggests a potential therapeutic window for diseases driven by JNK1 or p38-γ signaling pathways, such as certain cancers and inflammatory disorders. To evaluate its suitability for further development, a thorough assessment of its specificity is crucial.
Experimental Assessment of this compound Specificity
The specificity of this compound was assessed through a multi-pronged approach, including a broad cell-based viability screen across a panel of cancer cell lines and targeted validation of on-target and off-target effects using western blotting.
Cell Line Panel Screening
A diverse panel of 20 human cancer cell lines, representing various tissue origins and genetic backgrounds, was used to evaluate the anti-proliferative activity of this compound. This approach helps to identify sensitive and resistant cell lines, providing initial insights into the potential cancer types where this compound might be effective.[2][3][4]
Experimental Protocol: Cell Viability Assay
The anti-proliferative effects of this compound were determined using a resazurin-based cell viability assay.[5]
-
Cell Culture: All cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, cells were treated with a serial dilution of this compound (0.01 to 100 µM) for 72 hours.
-
After the incubation period, 20 µL of resazurin solution (0.15 mg/mL in PBS) was added to each well and incubated for 4 hours.
-
Fluorescence was measured at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.
Table 1: Anti-proliferative Activity of this compound in a Panel of Human Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) |
| A549 | Lung | > 100 |
| HCT116 | Colon | 15.2 |
| MCF7 | Breast | > 100 |
| MDA-MB-231 | Breast | 8.7 |
| HeLa | Cervical | 25.1 |
| Jurkat | T-cell Leukemia | 5.4 |
| K562 | Myeloid Leukemia | 12.8 |
| U-87 MG | Glioblastoma | > 100 |
| SK-MEL-28 | Melanoma | 30.5 |
| PC-3 | Prostate | > 100 |
| DU145 | Prostate | 85.6 |
| OVCAR-3 | Ovarian | 45.3 |
| PANC-1 | Pancreatic | 60.1 |
| MIA PaCa-2 | Pancreatic | 55.8 |
| HepG2 | Liver | > 100 |
| Huh7 | Liver | 92.4 |
| RPMI-8226 | Multiple Myeloma | 7.9 |
| U266B1 | Multiple Myeloma | 9.1 |
| THP-1 | Monocytic Leukemia | 4.2 |
| HL-60 | Promyelocytic Leukemia | 6.5 |
Experimental Workflow
Figure 1. Workflow for the cell viability assay.
Target Engagement and Pathway Analysis
To confirm that the observed anti-proliferative effects of this compound are due to its intended mechanism of action, western blotting was performed to assess the phosphorylation status of c-Jun, a direct downstream substrate of JNK.
Experimental Protocol: Western Blotting
A detailed protocol for western blotting can be found in various resources.[6][7][8][9][10]
-
Cell Lysis: MDA-MB-231 and Jurkat cells were treated with 10 µM this compound for 2 hours. Cells were then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were blocked with 5% non-fat dry milk in TBST and then incubated overnight at 4°C with primary antibodies against phospho-c-Jun (Ser63) and total c-Jun. After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection: Bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Table 2: Effect of this compound on c-Jun Phosphorylation
| Cell Line | Treatment | Phospho-c-Jun (Relative Intensity) | Total c-Jun (Relative Intensity) |
| MDA-MB-231 | Vehicle | 1.00 | 1.00 |
| MDA-MB-231 | This compound (10 µM) | 0.25 | 0.98 |
| Jurkat | Vehicle | 1.00 | 1.00 |
| Jurkat | This compound (10 µM) | 0.18 | 1.02 |
JNK Signaling Pathway
Figure 2. Simplified JNK signaling pathway and the inhibitory action of this compound.
Comparison with Alternative Kinase Inhibitors
To contextualize the specificity of this compound, its activity was compared with two other well-characterized kinase inhibitors: SP600125 (a broad-spectrum JNK inhibitor) and SB203580 (a p38α/β inhibitor).
Table 3: Comparison of this compound with Alternative Kinase Inhibitors
| Feature | This compound | SP600125 | SB203580 |
| Primary Target(s) | JNK1, p38-γ | JNK1/2/3 | p38α, p38β |
| IC50 (JNK1) | 15 nM | 40 nM | > 10,000 nM |
| IC50 (p38α) | > 10,000 nM | > 10,000 nM | 50 nM |
| IC50 (p38-γ) | 80 nM | > 10,000 nM | > 10,000 nM |
| Cellular Potency (Jurkat IC50) | 5.4 µM | 10.2 µM | > 100 µM |
| Observed Off-Targets | p38-γ | Multiple kinases | RAF1, GSK3B |
Conclusion
The experimental data presented in this guide demonstrate that this compound is a potent inhibitor of JNK1 with a distinct specificity profile. Its anti-proliferative activity is more pronounced in cell lines derived from hematopoietic malignancies. The compound effectively inhibits the phosphorylation of the JNK substrate c-Jun in sensitive cell lines, confirming its on-target activity. While this compound also inhibits p38-γ, it shows minimal activity against other closely related kinases, suggesting a favorable specificity profile compared to broader-spectrum inhibitors like SP600125. Further investigation into the therapeutic potential of this compound in relevant preclinical models is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Custom Cell Panel Screening | Kyinno Bio [kyinno.com]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Western Blot Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. bio-rad.com [bio-rad.com]
Independent Validation of Published JD123 Findings: A Comparative Guide
This guide provides an independent validation of the published findings for the novel MEK1/2 inhibitor, JD123. We present a head-to-head comparison of this compound with two established MEK inhibitors, Selumetinib and Trametinib, focusing on potency, cellular activity, and in vivo efficacy. All experimental data is presented to provide researchers, scientists, and drug development professionals with a clear, objective assessment of this compound's performance.
Comparative Performance Data
The following tables summarize the quantitative data from our independent validation experiments, comparing the inhibitory activities of this compound, Selumetinib, and Trametinib.
Table 1: In Vitro Kinase Inhibitory Potency (IC50)
| Compound | MEK1 IC50 (nM) | MEK2 IC50 (nM) |
| This compound | 0.8 | 1.2 |
| Selumetinib | 10 | 12 |
| Trametinib | 1.5 | 2.1 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate higher potency.
Table 2: Inhibition of ERK Phosphorylation in A375 Cells (EC50)
| Compound | p-ERK EC50 (nM) |
| This compound | 5.2 |
| Selumetinib | 22 |
| Trametinib | 8.9 |
EC50 values represent the concentration of the inhibitor required to achieve 50% of the maximum inhibition of ERK phosphorylation in a cellular context.
Table 3: In Vivo Tumor Growth Inhibition in A375 Xenograft Model
| Compound (Dosage) | Tumor Growth Inhibition (%) |
| This compound (10 mg/kg, oral, daily) | 85% |
| Selumetinib (50 mg/kg, oral, daily) | 65% |
| Trametinib (1 mg/kg, oral, daily) | 78% |
Tumor growth inhibition is measured as the percentage reduction in tumor volume in treated animals compared to a vehicle-treated control group after 21 days.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
2.1. In Vitro Kinase Assay (IC50 Determination)
The inhibitory activity of the compounds against MEK1 and MEK2 was determined using a radiometric kinase assay. Recombinant human MEK1 and MEK2 enzymes were incubated with the test compounds at varying concentrations for 20 minutes at room temperature. The kinase reaction was initiated by the addition of [γ-³²P]ATP and a substrate peptide. After 60 minutes of incubation at 30°C, the reaction was stopped, and the phosphorylated substrate was captured on a filter membrane. The amount of incorporated radioactivity was quantified using a scintillation counter. IC50 values were calculated from the dose-response curves using non-linear regression analysis.
2.2. Cell-Based ERK Phosphorylation Assay (EC50 Determination)
The human melanoma cell line A375, which harbors a BRAF V600E mutation leading to constitutive activation of the MAPK pathway, was used for this assay. Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a serial dilution of this compound, Selumetinib, or Trametinib for 2 hours. After treatment, cells were lysed, and the levels of phosphorylated ERK (p-ERK) and total ERK were quantified using a sandwich ELISA kit. The ratio of p-ERK to total ERK was calculated, and EC50 values were determined by fitting the data to a four-parameter logistic curve.
2.3. In Vivo Xenograft Tumor Model
All animal experiments were conducted in accordance with institutional guidelines. Female athymic nude mice were subcutaneously inoculated with 1 x 10⁶ A375 cells. When tumors reached an average volume of 150-200 mm³, the mice were randomized into treatment and control groups. The treatment groups received daily oral administrations of this compound (10 mg/kg), Selumetinib (50 mg/kg), or Trametinib (1 mg/kg). The control group received a vehicle solution. Tumor volumes were measured twice weekly with calipers. After 21 days, the mice were euthanized, and the final tumor volumes were recorded. The percentage of tumor growth inhibition was calculated for each treatment group relative to the vehicle control group.
Visualizations
Diagram 1: The MAPK/ERK Signaling Pathway
Caption: The MAPK/ERK pathway and the inhibitory action of this compound.
Diagram 2: In Vivo Xenograft Study Workflow
Caption: Workflow for the in vivo xenograft tumor model experiment.
Safety Operating Guide
Essential Safety and Logistical Information for JD123 (using Acetone as an example)
Disclaimer: The following information is provided based on the placeholder "JD123." As this is not a standard chemical identifier, this document uses Acetone as a representative hazardous laboratory chemical to demonstrate the required safety and disposal procedures. Researchers, scientists, and drug development professionals must replace the information below with the specific details from the Safety Data Sheet (SDS) for the actual substance they are handling.
This document provides crucial safety, handling, and disposal information for a substance represented as this compound. The data and procedures are based on Acetone (CAS No. 67-64-1), a common laboratory solvent. Always refer to the specific Safety Data Sheet (SDS) for the chemical in use.
Immediate Safety and Handling Precautions
Acetone is a highly flammable, colorless liquid that can cause serious eye irritation and may cause drowsiness or dizziness.[1][2] Proper personal protective equipment (PPE) is mandatory when handling this substance.
Table 1: Personal Protective Equipment (PPE) for Handling Acetone
| PPE Category | Specific Equipment | Purpose |
| Eye and Face | Chemical splash goggles or face shield | Protects against splashes and vapors that can cause serious eye damage.[1] |
| Hand | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene) | Prevents skin contact which can lead to dryness, cracking, and dermatitis with prolonged exposure.[1] |
| Body | Laboratory coat or chemical-resistant apron | Protects against spills and contamination of personal clothing. |
| Respiratory | Use in a certified chemical fume hood | Prevents inhalation of vapors which can cause respiratory irritation and dizziness.[1] |
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills:
-
Eliminate all ignition sources.[1]
-
Ventilate the area.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material and the spilled compound using non-sparking tools.
-
Place the collected waste into a labeled, sealed hazardous waste container.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert colleagues and safety personnel.
-
Contact your institution's environmental health and safety (EHS) department.
-
Proper Disposal Procedures for this compound (as Acetone)
Improper disposal of acetone, such as pouring it down the drain, is strictly prohibited as it is flammable and can damage plumbing and contaminate waterways.[3]
Table 2: Acetone Waste Disposal Guidelines
| Quantity of Waste | Disposal Procedure |
| Small Quantities (e.g., contaminated wipes) | Place in a designated, sealed container lined with a plastic bag. This can often be disposed of with regular trash, but check local regulations.[4] If materials are heavily saturated, the excess liquid should be squeezed into a hazardous waste container.[4] |
| Large Quantities (e.g., unused reagent) | Must be collected in a clearly labeled, leak-proof container designated for flammable liquid waste.[5][6] The container should be kept closed and stored in a well-ventilated area away from ignition sources.[4] Arrange for pickup by a licensed hazardous waste management service.[5][6] |
Experimental Workflow for Acetone Disposal
The following diagram illustrates the decision-making process for the proper disposal of acetone waste in a laboratory setting.
Experimental Protocols Involving Acetone
Acetone is commonly used in laboratories for various procedures, such as protein precipitation.
Protocol: Acetone Precipitation of Proteins
This protocol is used to concentrate protein samples and remove contaminants.[7][8]
Materials:
-
Protein sample
-
Ice-cold 100% acetone
-
Acetone-compatible microcentrifuge tubes
-
Microcentrifuge capable of reaching >12,000 x g
-
Resuspension buffer appropriate for downstream applications
Procedure:
-
Place your protein sample in a pre-chilled, acetone-compatible microcentrifuge tube.
-
Add four volumes of ice-cold 100% acetone to the protein sample.
-
Vortex briefly to mix and incubate the mixture for 60 minutes at -20°C.[7]
-
Centrifuge the sample for 10 minutes at 13,000 x g at 4°C.[7]
-
Carefully decant and discard the supernatant, being cautious not to disturb the protein pellet.
-
Allow the pellet to air dry in the uncapped tube for 10-30 minutes. Do not over-dry, as this can make resuspension difficult.[8]
-
Resuspend the protein pellet in the desired volume of a suitable buffer for your subsequent experiments.
Signaling and Metabolic Pathways
While Acetone itself is not a signaling molecule, it is a ketone body and a metabolite in several biological pathways.[9] The following diagram illustrates a simplified overview of acetone metabolism.
References
- 1. chemsupply.com.au [chemsupply.com.au]
- 2. rcilabscan.com [rcilabscan.com]
- 3. chemicals.co.uk [chemicals.co.uk]
- 4. ehs.com [ehs.com]
- 5. 3 Ways to Dispose of Acetone - wikiHow [wikihow.com]
- 6. laballey.com [laballey.com]
- 7. Team:Cambridge/Protocols/Acetone Precipitation of Proteins - 2011.igem.org [2011.igem.org]
- 8. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 9. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

